(Z)-pent-3-en-2-one
Description
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Properties
IUPAC Name |
(Z)-pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABTWGUMFABVFG-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage | |
| Record name | 3-Penten-2-one | |
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| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 3-Penten-2-one | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.860-0.865 | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
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Vapor Pressure |
39.1 [mmHg] | |
| Record name | 3-Penten-2-one | |
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CAS No. |
3102-32-7, 625-33-2 | |
| Record name | 3-Penten-2-one, (Z)- | |
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| Record name | Ethylidene acetone | |
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| Record name | Pent-3-en-2-one | |
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| Record name | 3-PENTEN-2-ONE, (3Z)- | |
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Foundational & Exploratory
An In-depth Technical Guide to (Z)-pent-3-en-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-pent-3-en-2-one, a member of the α,β-unsaturated ketone family, presents a unique stereochemical configuration that influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoselective synthesis of this compound. Detailed experimental protocols for its preparation via Z-selective olefination reactions are presented, alongside a thorough compilation of its spectroscopic and physical data. Furthermore, this document elucidates the mechanistic underpinnings of its synthesis, offering a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Identification
This compound, also known as cis-3-penten-2-one, is an organic compound with the chemical formula C₅H₈O.[1][2][3] Its structure features a five-carbon chain containing a ketone functional group at the second carbon and a carbon-carbon double bond between the third and fourth carbons. The "(Z)" designation, derived from the German word zusammen (meaning "together"), signifies that the higher priority substituents on each carbon of the double bond are on the same side.[4] In this case, the methyl group and the acetyl group are on the same side of the double bond.
The structure and key identifiers of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Synonyms | (Z)-3-Penten-2-one, cis-3-Penten-2-one, cis-Methyl propenyl ketone[5] |
| CAS Number | 3102-32-7[2][3] |
| Molecular Formula | C₅H₈O[1][2][3] |
| Molecular Weight | 84.12 g/mol [5] |
| SMILES | C/C=C\C(=O)C[5] |
| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3-[5] |
Physicochemical Properties
The physical and chemical properties of this compound are presented in the following tables. It is important to note that experimentally determined data for the pure (Z)-isomer can be limited, and some values may be estimated or refer to a mixture of (E) and (Z) isomers.
Table 1: Physical Properties of pent-3-en-2-one (B7821955) (Isomer unspecified unless noted)
| Property | Value |
| Appearance | Colorless liquid[3] |
| Boiling Point | 122 °C[3] |
| Density | 0.861 g/cm³[3] |
| Refractive Index | 1.433 - 1.437 @ 20°C[6] |
Table 2: Spectroscopic Data for pent-3-en-2-one (Isomer unspecified unless noted)
| Spectroscopic Technique | Data |
| ¹H NMR | Data for the (E)-isomer is more readily available. For (E)-pent-3-en-2-one, typical shifts are observed for the methyl protons, and vinylic protons.[7] The coupling constant between the vinylic protons is a key differentiator between E and Z isomers, with a larger coupling constant expected for the trans (E) arrangement. |
| ¹³C NMR | The chemical shifts of the carbons in the double bond and the carbonyl carbon are characteristic. The chemical shift of the methyl group cis to the acetyl group in the (Z)-isomer is expected to be shielded (appear at a lower ppm) compared to the trans arrangement in the (E)-isomer due to steric effects. |
| Infrared (IR) Spectroscopy | A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone.[8] A C=C stretching absorption is also expected around 1620-1680 cm⁻¹. The C-H out-of-plane bending vibrations in the fingerprint region can help distinguish between cis and trans isomers.[9] |
| Mass Spectrometry (MS) | The mass spectrum of 3-penten-2-one (B1195949) shows a molecular ion peak (M⁺) at m/z 84. Key fragmentation patterns would involve the loss of methyl and acetyl groups.[10] |
Stereoselective Synthesis of this compound
The synthesis of (Z)-alkenes with high stereoselectivity often requires specific synthetic strategies that kinetically favor the formation of the cis isomer. Standard olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction typically yield the thermodynamically more stable (E)-alkene.[11] Therefore, modifications of these reactions or alternative methods are employed for the synthesis of (Z)-alkenes.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13][14] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides, which are more reactive, generally lead to the formation of (Z)-alkenes with good selectivity, especially under salt-free conditions.[1][13]
To synthesize this compound, one could envision the reaction of a phosphorus ylide derived from 2-phosphonopropane with acetaldehyde (B116499). However, a more common and controlled approach involves the reaction of a stabilized ylide with an aldehyde. For Z-selectivity, specific conditions and reagents are necessary.
The Still-Gennari Olefination
A highly effective method for the stereoselective synthesis of (Z)-α,β-unsaturated esters and ketones is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[11][15][16] This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, which favor the kinetic formation of the (Z)-alkene.[11] The reaction is typically carried out at low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether to sequester the potassium cation.[11][17]
The reaction proceeds through a kinetically controlled pathway where the initial anti-addition of the phosphonate (B1237965) carbanion to the aldehyde is faster. Subsequent rapid elimination from the resulting syn-oxaphosphetane intermediate leads to the (Z)-alkene.[17]
Experimental Protocols
General Protocol for the Still-Gennari Olefination for the Synthesis of this compound
This protocol is a general representation and may require optimization for specific laboratory conditions and scales.
Materials:
-
Acetaldehyde
-
Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 18-crown-6. The flask is purged with dry nitrogen.
-
Addition of Reagents: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of KHMDS in THF is then added dropwise.
-
Ylide Formation: A solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate in anhydrous THF is added slowly to the reaction mixture at -78 °C. The mixture is stirred for 30 minutes to allow for the formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Freshly distilled acetaldehyde is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Mechanistic Visualization
The stereoselectivity of the Wittig and Still-Gennari reactions is a key concept in organic synthesis. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms leading to the formation of (Z)-alkenes.
Caption: Kinetically controlled formation of a (Z)-alkene via the Wittig reaction.
Caption: Stereoselective synthesis of a (Z)-alkene via the Still-Gennari olefination.
Conclusion
This compound is a valuable chemical entity whose stereochemistry dictates its properties and reactivity. While its isolation and characterization can be challenging due to potential isomerization to the more stable (E)-isomer, stereoselective synthetic methods such as the Still-Gennari olefination provide reliable access to this compound. The data and protocols presented in this guide serve as a comprehensive resource for chemists and researchers, facilitating further exploration of the chemistry and potential applications of this compound in various scientific disciplines. A thorough understanding of its synthesis and properties is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and functional materials.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 4. (Z)-pent-3-en-2-ol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]
- 7. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Penten-2-one [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Still-Gennari Olefination [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
(Z)-pent-3-en-2-one CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Z)-pent-3-en-2-one, a specific stereoisomer of the α,β-unsaturated ketone, pent-3-en-2-one. The document details its chemical identity, including its CAS number and molecular formula, and presents key physicochemical properties. A significant focus is placed on established synthetic routes, with detailed experimental protocols for its preparation via Wittig reaction and aldol (B89426) condensation. Furthermore, this guide explores the characteristic reactivity of this compound, particularly its susceptibility to Michael addition reactions. While direct biological studies on this specific isomer are limited, this guide discusses the known biological activities and toxicological profiles of the broader class of α,β-unsaturated ketones, providing a basis for understanding its potential pharmacological and toxicological implications. Spectroscopic data, crucial for its identification and characterization, are also summarized.
Chemical Identity and Physicochemical Properties
This compound is an organic compound classified as an α,β-unsaturated ketone.[1] It is the cis-isomer of pent-3-en-2-one.
| Property | Value | Reference |
| CAS Number | 3102-32-7 | [2] |
| Molecular Formula | C5H8O | [2] |
| Molecular Weight | 84.1164 g/mol | [2] |
| IUPAC Name | (3Z)-pent-3-en-2-one | [2] |
| Synonyms | (Z)-3-Penten-2-one, cis-3-Penten-2-one | [2] |
| Appearance | Colorless volatile liquid | [1] |
| Odor | Fruity to pungent | [1] |
| Boiling Point | 122 °C (for the unspecified isomer) | [1] |
Synthesis of this compound
The synthesis of α,β-unsaturated ketones like this compound can be achieved through various established organic reactions. The stereoselectivity of the reaction is a critical factor in obtaining the desired (Z)-isomer. Two of the most common and effective methods are the Wittig reaction and the Aldol condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and is particularly useful for controlling the stereochemistry of the resulting double bond.[3] The reaction of an aldehyde with a non-stabilized ylide typically yields the (Z)-alkene with good selectivity.[4][5]
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
(Triphenylphosphoranylidene)acetone (an appropriate Wittig reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Apparatus for reactions under inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (triphenylphosphoranylidene)acetone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Reaction with Acetaldehyde: Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield this compound.
Caption: Wittig reaction pathway for the synthesis of this compound.
Aldol Condensation
The aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones.[6] The reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds.[7] Controlling the reaction conditions is crucial to favor the formation of the desired isomer and to prevent side reactions.
This protocol is a general procedure and may require optimization.
Materials:
-
Acetone
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH) or another suitable base
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide in a mixture of water and ethanol.
-
Cool the solution in an ice bath.
-
Addition of Reactants: While stirring, add acetone to the cooled basic solution.
-
Subsequently, add acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining a low temperature to minimize side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Neutralize the solution with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Caption: Aldol condensation pathway for the synthesis of pent-3-en-2-one.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the presence of the α,β-unsaturated carbonyl moiety. This conjugated system creates two electrophilic centers: the carbonyl carbon and the β-carbon.
Michael Addition
The most characteristic reaction of α,β-unsaturated ketones is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon.[8] This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.
The reaction proceeds in three main steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor to generate a nucleophile (e.g., an enolate).
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of this compound.
-
Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related adduct.[9]
Caption: General mechanism of the Michael addition reaction with this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not extensively reported in the scientific literature. However, as an α,β-unsaturated ketone, its potential biological effects can be inferred from the known activities of this class of compounds.
General Cytotoxicity of α,β-Unsaturated Ketones
α,β-Unsaturated carbonyl compounds are known to exhibit cytotoxic effects. This toxicity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules such as proteins and DNA.[10] The reaction with cysteine residues in proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. This reactivity is also the basis for the development of some anticancer agents.
Pro-inflammatory Effects
Some α,β-unsaturated carbonyl compounds have been shown to induce inflammatory responses. This can occur through the activation of cellular stress pathways and the production of pro-inflammatory cytokines. The exact mechanisms are complex and can vary depending on the specific compound and cell type.
Potential Signaling Pathways
The electrophilic nature of α,β-unsaturated ketones allows them to interact with various signaling pathways. One of the key mechanisms is the modification of cysteine residues in proteins, which can modulate the activity of transcription factors and kinases. For instance, they can react with cysteine residues in Keap1, leading to the activation of the Nrf2 antioxidant response pathway. They can also potentially interact with components of the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Potential signaling pathways affected by α,β-unsaturated ketones.
Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinyl protons, and the acetyl protons. The coupling constants between the vinyl protons are characteristic of the Z-configuration. |
| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the olefinic carbons are characteristic. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ketone group, typically around 1650-1690 cm⁻¹, and a band for the C=C stretching of the alkene, usually around 1600-1650 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 84). The fragmentation pattern will be characteristic of an α,β-unsaturated ketone, with common fragmentation pathways involving the loss of methyl and acetyl groups.[11] |
Conclusion
This compound is a valuable chemical intermediate with well-defined synthetic routes. Its reactivity as a Michael acceptor is a key feature, suggesting potential applications in organic synthesis and, by extension, in the development of new chemical entities. While specific biological data for this isomer is scarce, the known toxicological and pharmacological profiles of α,β-unsaturated ketones provide a framework for predicting its biological effects. Further research is warranted to fully elucidate the specific biological activities and potential applications of this compound in drug development and other scientific fields. This guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. magritek.com [magritek.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profile of (Z)-pent-3-en-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-3-en-2-one (CAS Registry Number: 3102-32-7).[1][2][3][4] The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis and analysis. This document summarizes key spectroscopic data, outlines experimental protocols for obtaining such data, and presents logical workflows for spectroscopic analysis.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that experimentally derived high-resolution NMR and IR spectra specifically for the (Z)-isomer are not widely available in public databases. Therefore, some of the data presented is based on the general data for 3-penten-2-one (B1195949) (unspecified stereoisomer) or is predicted based on established spectroscopic principles.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH3-C=O) | ~2.1 | s | - |
| H3 (=CH-C=O) | ~6.0 | dq | JH3-H4 ≈ 11, JH3-H5 ≈ 1.5 |
| H4 (=CH-CH3) | ~6.3 | dq | JH4-H3 ≈ 11, JH4-H5 ≈ 7 |
| H5 (CH3-C=) | ~1.9 | d | JH5-H4 ≈ 7 |
Predicted data based on analogous structures and general NMR principles.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH3-C=O) | ~25 |
| C2 (C=O) | ~198 |
| C3 (=CH-C=O) | ~125 |
| C4 (=CH-CH3) | ~140 |
| C5 (CH3-C=) | ~15 |
Predicted data based on analogous structures and general NMR principles.
Table 3: Infrared (IR) Spectroscopic Data
| Absorption Band (cm-1) | Functional Group |
| ~3040-3010 | =C-H stretch |
| ~2970-2850 | C-H stretch (alkyl) |
| ~1680 | C=O stretch (α,β-unsaturated ketone) |
| ~1640 | C=C stretch |
| ~730-665 | =C-H bend (cis) |
Data is based on characteristic absorption regions for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 84 | [M]+ (Molecular Ion) |
| 69 | [M - CH3]+ |
| 43 | [CH3CO]+ (Base Peak) |
| 39 | [C3H3]+ |
Data is based on the mass spectrum of 3-penten-2-one (unspecified isomer).[5]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols applicable to a volatile organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (0.5-0.7 mL), such as chloroform-d (B32938) (CDCl3) or acetone-d6.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
1H NMR:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (dependent on concentration)
-
-
13C NMR:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum to single lines for each carbon environment.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
For 1H NMR, the signals are integrated to determine the relative proton ratios, and coupling constants are measured.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Solution: A dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl4) is prepared and placed in a sample cell. A background spectrum of the solvent is recorded for subtraction.
Data Acquisition (FT-IR):
-
A background spectrum of the empty sample holder (or solvent) is collected.
-
The prepared sample is placed in the instrument's sample compartment.
-
The spectrum is recorded, typically in the range of 4000-400 cm-1. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Methodology (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow for this compound.
Caption: Logical Relationship of Spectroscopic Data for Structural Elucidation.
References
Natural occurrence of (Z)-pent-3-en-2-one in plants and foods
An In-depth Technical Guide to the Natural Occurrence of (Z)-pent-3-en-2-one in Plants and Foods
Introduction
This compound, a stereoisomer of 3-penten-2-one (B1195949) (CAS No. 3102-32-7), is a volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of various natural and processed foods.[1][2] Classified as an α,β-unsaturated ketone, this compound is noted for its fruity to pungent odor.[1][3] Its presence is significant in the fields of food science, analytical chemistry, and plant biology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins in plants, and the analytical methodologies used for its identification and quantification.
Natural Occurrence in Plants and Foods
This compound has been identified as a volatile constituent in a diverse range of plant species and food products. Its formation in processed foods, such as potato chips and roasted nuts, is often attributed to lipid oxidation that occurs during heating processes like roasting and frying.[1] In plants, it is a component of the natural aroma profile.
Data Presentation
The concentration of pent-3-en-2-one (B7821955) can vary significantly based on factors such as the specific plant cultivar, ripeness, processing conditions, and the analytical methods employed for quantification. The following table summarizes the available quantitative data for pent-3-en-2-one. Note that many studies do not differentiate between the (Z) and (E) isomers.
| Plant/Food Source | Compound Identified | Concentration / Relative Abundance | Reference(s) |
| Chokeberry Juice (Aronia melanocarpa) | 3-penthen-2-one | 23.6% of total aroma compounds | [4] |
| Green Tea (Camellia sinensis) | (E)-pent-3-en-2-one | Key odorant (chestnut-like aroma) | [5] |
| Tomato (Solanum lycopersicum) | 3-Penten-2-one | Present as a volatile compound | [1][3] |
| Cocoa (Theobroma cacao) | 3-Penten-2-one | Present as a volatile compound | [3] |
| Roasted Peanuts | 3-Penten-2-one | Detected as a volatile compound | [1] |
| Potato Chips | 3-Penten-2-one | Detected as a volatile compound | [3] |
| Tobacco (Nicotiana tabacum) | 3-Penten-2-one | Reported as a constituent | [5] |
Biosynthesis of this compound
The primary biosynthetic route for the formation of this compound and other short-chain volatile ketones in plants is the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linolenic acid and linoleic acid.[1] This process is initiated by the lipoxygenase (LOX) enzyme.
The LOX pathway begins with the dioxygenation of a PUFA, forming an unstable hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. The cleavage of a 13-hydroperoxide of linolenic acid, for example, can yield C6 and C12 fragments. Subsequent enzymatic or non-enzymatic reactions, including oxidation and isomerization, can lead to the formation of a variety of smaller volatile compounds, including C5 ketones like pent-3-en-2-one.
Caption: Biosynthetic pathway of this compound via lipid peroxidation.
Experimental Protocols
The analysis of volatile compounds like this compound from plant and food matrices requires sensitive and robust analytical techniques. The most common approach involves gas chromatography (GC) coupled with a detector, typically a mass spectrometer (MS) or a flame ionization detector (FID).[6][7]
General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol provides a general workflow for the extraction and analysis of this compound.
1. Sample Preparation:
-
Homogenize a known quantity (e.g., 1-5 g) of the solid plant or food sample.
-
For liquid samples like juice, use a defined volume (e.g., 5-10 mL).
-
Place the sample into a headspace vial (e.g., 20 mL).
-
If necessary, add a saturated salt solution (e.g., NaCl) to improve the release of volatiles from the matrix.
-
Add an internal standard (e.g., ethyl caprate, 10 µL of a 20 mg/L solution) for quantitative analysis.[8]
2. Volatile Compound Extraction (HS-SPME):
-
Seal the vial and place it in a temperature-controlled autosampler (e.g., at 40-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) to thermally desorb the trapped analytes onto the GC column.
-
Separation: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation.[8]
-
GC Oven Program: Employ a temperature gradient to separate the compounds. A typical program might be:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase to 150°C at a rate of 3-5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10-15°C/min.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Mass Spectrometry:
-
Operate the MS in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-550.
-
Set the ion source and transfer line temperatures (e.g., 230°C and 280°C, respectively).
-
4. Compound Identification and Quantification:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with established libraries (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration of the compound based on the peak area relative to the internal standard.
Caption: Workflow for the analysis of this compound in plants and foods.
Conclusion
This compound is a naturally occurring volatile compound that plays a role in the flavor and aroma of several plants and foods. Its formation is primarily linked to the enzymatic oxidation of polyunsaturated fatty acids via the lipoxygenase pathway. The analysis and quantification of this compound are reliably achieved through established analytical techniques, predominantly HS-SPME coupled with GC-MS. Further research focusing on isomer-specific quantification across a broader range of matrices would provide deeper insights into its distribution and significance in natural products.
References
- 1. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Assessment of Variations in Round Green Tea Volatile Metabolites During Manufacturing and Effect of Second-Drying Temperature via Nontargeted Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Stability of (Z)-pent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the thermodynamic stability of (Z)-pent-3-en-2-one. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this document focuses on established computational and experimental methodologies for its determination. It outlines detailed protocols for both computational estimation and experimental measurement of key thermodynamic parameters. Furthermore, this guide explores the isomerization between the (Z) and (E) forms of pent-3-en-2-one, a critical factor in its overall stability profile.
Introduction
This compound is an α,β-unsaturated ketone. The stereochemistry of the double bond significantly influences the molecule's physical and chemical properties, including its thermodynamic stability. Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. In the (Z)-conformation, substituents on the double bond are on the same side, leading to van der Waals repulsion, which raises the ground state energy of the molecule. The (E)-isomer, with substituents on opposite sides, minimizes this steric clash, resulting in a lower ground state energy and thus greater stability. Understanding the thermodynamic stability of this compound is crucial for applications in organic synthesis, drug design, and materials science where precise control over isomeric purity and reactivity is essential.
Data Presentation
While specific experimental data for this compound is scarce in publicly available literature, calculated thermodynamic properties provide valuable estimates. The following table summarizes a compilation of calculated data for this compound and its corresponding (E)-isomer would be presented here if available. For the purpose of this guide, we will present the calculated data for the (Z)-isomer.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -57.48 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -141.89 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 10.51 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 33.43 | kJ/mol | Joback Calculated Property[1] |
Isomerization of this compound to (E)-pent-3-en-2-one
The isomerization of the (Z)-isomer to the more stable (E)-isomer is a key thermodynamic consideration. The energy difference between the two isomers dictates their relative populations at equilibrium. This process can be investigated both computationally and experimentally.
Caption: Isomerization pathway between (Z)- and (E)-pent-3-en-2-one.
Experimental Protocols
Several experimental techniques can be employed to determine the thermodynamic stability of this compound. The following are detailed methodologies for key experiments.
Objective: To determine the standard enthalpy of formation (ΔfH°) of this compound.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside a static bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed, purged, and filled with an excess of pure oxygen to a pressure of approximately 3 MPa. A known amount of water is added to the calorimeter vessel to ensure saturation of the final atmosphere.
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the calorimeter is monitored with high precision until thermal equilibrium is reached.
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the known energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid from residual nitrogen and for the heat of combustion of the ignition wire.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of CO2(g) and H2O(l).
Objective: To determine the equilibrium constant (Keq), standard Gibbs free energy change (ΔrG°), standard enthalpy change (ΔrH°), and standard entropy change (ΔrS°) for the isomerization of this compound to (E)-pent-3-en-2-one.
Methodology:
-
Reaction Setup: A known concentration of this compound in a suitable solvent (e.g., a non-polar solvent to minimize intermolecular interactions) is placed in a sealed reaction vessel. A catalyst, such as a trace amount of iodine or a strong acid, may be added to facilitate equilibration.
-
Equilibration: The reaction mixture is heated to a series of constant temperatures and allowed to reach equilibrium at each temperature. The time to reach equilibrium should be determined from preliminary kinetic runs.
-
Analysis: Aliquots of the mixture at equilibrium are withdrawn at each temperature and rapidly cooled to quench the reaction. The relative concentrations of the (Z) and (E) isomers are determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Keq: The equilibrium constant (Keq = [(E)-isomer]/[(Z)-isomer]) is calculated for each temperature.
-
Thermodynamic Parameter Determination: A van't Hoff plot of ln(Keq) versus 1/T is constructed. The standard enthalpy of isomerization (ΔrH°) is determined from the slope of the line (-ΔrH°/R), and the standard entropy of isomerization (ΔrS°) is determined from the y-intercept (ΔrS°/R). The standard Gibbs free energy of isomerization (ΔrG°) can then be calculated at any temperature using the equation ΔrG° = ΔrH° - TΔrS°.
Caption: Experimental workflow for determining thermodynamic stability.
Computational Protocols
Computational chemistry provides a powerful tool for investigating the thermodynamic properties of molecules.
Objective: To calculate the optimized geometries, energies, and vibrational frequencies of (Z)- and (E)-pent-3-en-2-one to determine their relative stabilities and thermodynamic properties.
Methodology:
-
Model Building: The 3D structures of (Z)- and (E)-pent-3-en-2-one are built using a molecular modeling software package.
-
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set or higher.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger Pople or Dunning-type basis set).
-
Thermodynamic Data Calculation: The standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) can be calculated from the computed electronic energies and the thermal corrections obtained from the frequency calculations. The relative stability of the isomers is determined by comparing their total energies.
Caption: Computational workflow for determining thermodynamic stability.
Conclusion
The thermodynamic stability of this compound is an important parameter that influences its chemical behavior. While direct experimental data is limited, established computational and experimental methods provide a robust framework for its determination. The general principles of steric hindrance suggest that this compound is less stable than its (E)-counterpart. The protocols outlined in this guide offer a comprehensive approach for researchers to quantitatively assess the thermodynamic properties of this and related α,β-unsaturated ketones, which is of significant value in the fields of chemical synthesis, drug development, and materials science.
References
An In-depth Technical Guide to the Olfactory Properties of cis-3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Penten-2-one is a volatile organic compound and an α,β-unsaturated ketone with the molecular formula C₅H₈O.[1][2] It is a colorless liquid with a distinct and complex aroma profile.[1] This technical guide provides a comprehensive overview of the olfactory properties of cis-3-penten-2-one, including its sensory profile, and discusses the experimental methodologies used to determine these characteristics. Furthermore, it explores the potential signaling pathways involved in its perception. This document is intended for researchers, scientists, and professionals in the fields of sensory science, flavor chemistry, and drug development who are interested in the detailed olfactory characteristics of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of cis-3-penten-2-one and its trans-isomer is provided below. These properties are essential for understanding its volatility and behavior in various experimental setups.
| Property | Value (cis-isomer) | Value (trans-isomer) | Reference(s) |
| Molecular Formula | C₅H₈O | C₅H₈O | [3] |
| Molecular Weight | 84.12 g/mol | 84.12 g/mol | [3][4] |
| CAS Number | 3102-32-7 | 3102-33-8 | [3] |
| Boiling Point | Not specified | 122.5 °C | [4] |
| Density | Not specified | 0.860-0.865 g/mL | [4] |
| Vapor Pressure | Not specified | 39.1 mmHg | [4] |
| Solubility | Not specified | Slightly soluble in water; soluble in oil | [4] |
| Kovats Retention Index | Standard non-polar: 652, 711; Standard polar: 1133; Semi-standard non-polar: 732 | Not specified | [3] |
Olfactory Profile
The odor of cis-3-penten-2-one is characterized by a complex mixture of notes. Its overall profile is described as pungent and sweet.[5][6] More specific descriptors include sharp, acetone-like, fruity, phenolic, and fishy with a chemical glue nuance.[7] In contrast, its stereoisomer, (E)-3-penten-2-one (also known as trans-3-penten-2-one), is recognized as a key odorant responsible for the chestnut-like aroma in green tea.[4]
Experimental Protocols for Olfactory Analysis
The determination of the olfactory properties of volatile compounds like cis-3-penten-2-one relies on sophisticated analytical and sensory techniques. The following sections detail the methodologies commonly employed in such studies.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[9] It is instrumental in identifying which of the many volatile compounds in a sample are responsible for its characteristic aroma.[9][10]
Methodology:
-
Sample Preparation: A sample containing cis-3-penten-2-one is prepared, often by solvent extraction or headspace sampling, to isolate the volatile components. The choice of method is crucial to avoid the loss of volatile compounds or the formation of artifacts.[11]
-
Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph. The different compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a conventional detector (like a mass spectrometer for identification), and the other is sent to a heated sniffing port. A trained sensory panelist or "assessor" sniffs the effluent at the port and records the time, duration, and description of any perceived odors.[9]
-
Data Analysis: The data from the chemical detector and the sensory panelist are combined. This allows for the correlation of specific chemical compounds with their perceived odor characteristics. Several methods can be used to quantify the odor potency, including:
-
Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.[9]
-
Dilution to Threshold: The sample is serially diluted and analyzed by GC-O until the odor is no longer detectable. The highest dilution at which the odor is still perceived is known as the flavor dilution (FD) factor, which is related to the odor activity value (OAV).[11]
-
Direct Intensity: Panelists rate the perceived intensity of the odor at different points in the chromatogram.[9]
-
Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained individuals who assess the olfactory properties of a substance under controlled conditions. This method provides qualitative and quantitative data on the odor profile.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors and rating scales.
-
Sample Presentation: Samples of cis-3-penten-2-one, typically diluted in an odorless solvent, are presented to the panelists in a controlled environment to minimize distractions. The presentation order is randomized to avoid bias.
-
Evaluation: Panelists individually assess the odor of each sample and record their perceptions on a standardized form. This can include:
-
Descriptive Analysis: Panelists describe the character of the odor using a list of predefined terms.
-
Intensity Rating: Panelists rate the intensity of the odor on a numerical scale.
-
Difference Testing (e.g., Triangle Test): Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is used to determine if a perceptible difference exists between samples.[12]
-
-
Data Analysis: The data from all panelists are collected and statistically analyzed to determine the overall sensory profile of the compound and the significance of any observed differences.
Olfactory Signaling Pathway
The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[13][14] While the specific receptor(s) for cis-3-penten-2-one have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.
Canonical Olfactory Signaling Pathway:
-
Odorant Binding: An odorant molecule, such as cis-3-penten-2-one, binds to a specific olfactory receptor.
-
G Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled G protein (typically Gαolf).[14]
-
Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron.
-
Signal Transmission: If the depolarization reaches a certain threshold, it triggers an action potential, which is an electrical signal that travels along the neuron's axon to the olfactory bulb in the brain. The brain then processes these signals, leading to the perception of a specific smell.
It is worth noting that some studies suggest that ketones may also activate alternative signaling pathways that are independent of the canonical cAMP-mediated cascade. However, the specifics of these alternative pathways and their relevance to the perception of α,β-unsaturated ketones like cis-3-penten-2-one require further investigation.
Conclusion
cis-3-Penten-2-one is a volatile compound with a complex and potent aroma profile, characterized by pungent, sweet, and fruity notes with some chemical undertones. Its olfactory properties are elucidated through a combination of instrumental analysis, primarily Gas Chromatography-Olfactometry, and sensory panel evaluations. The perception of its odor is mediated by the canonical G protein-coupled olfactory signaling pathway, although the potential for alternative pathways exists. Further research is needed to determine the specific olfactory receptors that bind to cis-3-penten-2-one and to fully characterize its odor activity value. This detailed understanding is crucial for its application in the flavor and fragrance industry and for advancing our knowledge of chemosensory science.
References
- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 3-Penten-2-one (FDB008241) - FooDB [foodb.ca]
- 3. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. scent.vn [scent.vn]
- 7. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (Z)-pent-3-en-2-one as a Volatile Flavor Compound
This technical guide provides a comprehensive overview of this compound, a significant volatile flavor compound. The document details its chemical and physical properties, sensory profile, natural occurrence, and biosynthetic pathways. Furthermore, it outlines key experimental protocols for its extraction and sensory evaluation, alongside analytical methods for its quantification.
Chemical and Physical Properties
This compound is an organic compound classified as an α,β-unsaturated ketone.[1] It is a colorless, volatile liquid and exists as two stereoisomers: (Z) and (E).[1] The properties of both isomers are crucial for understanding their behavior in various matrices.
| Property | This compound | (E)-pent-3-en-2-one | Reference |
| CAS Number | 3102-32-7 | 3102-33-8 | [1][2][3][4] |
| Molecular Formula | C5H8O | C5H8O | [1][2][3][5] |
| Molecular Weight | 84.118 g·mol−1 | 84.12 g/mol | [1][2][3][5][6] |
| Appearance | Colorless to yellow clear liquid (est.) | Colorless liquid | [1][6] |
| Boiling Point | 122-123 °C @ 760 mm Hg (est.) | 122 °C | [1][6] |
| Vapor Pressure | 14.217 mmHg @ 25 °C (est.) | - | [6] |
| Flash Point | 19.80 °C (est.) | - | [6] |
| Solubility | Soluble in alcohol; 4.618e+004 mg/L in water @ 25 °C (est.) | Soluble in water, acetone, and ether | [1][6] |
| IUPAC Name | This compound | (E)-pent-3-en-2-one | [2][3][7] |
| Synonyms | (Z)-ethylidene acetone, cis-3-penten-2-one | Methyl propenyl ketone, trans-3-Penten-2-One | [1][6][8] |
Sensory Profile and Flavor Contribution
The sensory characteristics of pent-3-en-2-one (B7821955) are complex, with different sources describing a range of aroma profiles. The (E)-isomer is noted as a key odorant responsible for the chestnut-like aroma in green tea.[8] Generally, it is described as having fruity to pungent notes.[1] However, at certain concentrations, it can also present phenolic and fishy nuances.[9]
| Sensory Descriptor | Description | Reference |
| Odor Profile | Pungent, sweet, fruity, spicy, ethereal, sharp, nutty, musty, phenolic, herbal. | [5] |
| Fruity, acetone-like, phenolic, fishy with a chemical glue nuance (at 0.10% in dipropylene glycol). | [9] | |
| Flavor Profile | Musty, stale water, phenolic with a fishy and shellfish nuance (at 10.00 ppm). | [9] |
The potency of a flavor compound is determined by its odor threshold, which is the lowest concentration detectable by the human nose.[10] 1-Penten-3-one, a related compound, has a very low odor threshold of 0.94 µg/L in water, highlighting its potential as an impact aroma compound even at low concentrations.[11]
Natural Occurrence
Pent-3-en-2-one is a naturally occurring compound found in a variety of plants and food products. Its presence contributes to the complex aroma profiles of these items.
| Natural Source | Reference |
| Berries of Aronia melanocarpa | [1] |
| Tomatoes | [1][11] |
| Cocoa | [1] |
| Tea | [1][11] |
| Potato chips | [1] |
| Cichorium endivia (Endive) | [8] |
| Nicotiana tabacum (Tobacco) | [8] |
| Grapefruit | [11] |
| Orange Juice | [11] |
| Olive Oil | [11] |
Biosynthesis of this compound
Volatile compounds like ketones in plants are often synthesized through enzymatic and microbial processes from precursors such as fatty acids and amino acids.[12] Polyketides, a diverse class of natural products, are biosynthesized by polyketide synthases (PKSs) from acyl-CoA precursors.[13][14] PKSs are classified into three types (I, II, and III), all of which are involved in the production of a wide array of secondary metabolites.[13][15] The biosynthesis of aromatic polyketides, for instance, is carried out by type II PKSs, which create diverse polyketide chains through the sequential condensation of starter and extender units, followed by cyclization and aromatization reactions.[16] While the specific pathway for this compound is not detailed in the provided results, a plausible general pathway involves the action of a type III PKS.
Experimental Protocols
Extraction of Volatile Flavor Compounds
The isolation of volatile compounds like this compound from natural matrices is a critical step for their analysis. Several extraction techniques are commonly employed, each with its advantages and suitability for different sample types.[17][18][19]
-
Steam Distillation : This is one of the most common methods for extracting essential oils.[19] Steam is passed through the plant material, vaporizing the volatile compounds. The resulting mixture of steam and volatile oil is then condensed, and the oil is separated from the water.[19]
-
Solvent Extraction : This method uses solvents like ethanol (B145695) or hexane (B92381) to dissolve and extract flavor compounds.[18] The choice of solvent is critical and depends on the polarity and volatility of the target compounds. This technique is particularly useful for delicate materials that might be damaged by heat.[19]
-
Supercritical Fluid Extraction (SFE) : This modern technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[20] SFE is highly efficient and can be performed at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[20]
-
Solid-Phase Microextraction (SPME) : A solvent-free method often used for analyzing volatile compounds. It involves exposing a fused-silica fiber coated with a stationary phase to the sample headspace. The adsorbed volatiles are then thermally desorbed into the injector of a gas chromatograph for analysis.
Sensory Evaluation Protocols
Sensory evaluation is a scientific discipline used to measure, analyze, and interpret human responses to the characteristics of food as perceived by the senses.[21]
-
Quantitative Descriptive Analysis (QDA) : A trained sensory panel develops a specific vocabulary to describe and quantify the sensory attributes of a product.[22] This method provides detailed information about the flavor profile.
-
Difference Tests : These tests are designed to determine if a detectable sensory difference exists between two or more products.[23] A common example is the Triangle Test , where a panelist is presented with three samples (two are identical, one is different) and asked to identify the odd sample out.[23]
-
Affective Tests : These tests measure the subjective response of consumers, such as preference or liking.[23] Hedonic scales are often used, where consumers rate their liking on a scale (e.g., from "dislike extremely" to "like extremely").[21]
-
Odor Threshold Determination : The three-alternative-forced-choice (3-AFC) method is commonly used to determine the detection threshold of a flavor compound.[10] Panelists are presented with three samples, one of which contains the odorant at a specific concentration, and are asked to identify the sample that is different. This is repeated at various concentrations to determine the lowest detectable level.[10]
Analytical Methods for Quantification
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the separation and quantification of volatile compounds.
-
GC-FID : Provides quantitative data based on the response of the flame ionization detector to the separated compounds.
-
GC-MS : Allows for both quantification and identification of compounds based on their mass spectra.[24]
-
Internal Standards : For accurate quantification, an internal standard (a known amount of a compound not present in the sample) is added to both the samples and calibration standards. Stable isotope-labeled analogues of the analyte, such as deuterated compounds, are ideal internal standards as they have similar chemical properties and elution times to the target analyte, but can be distinguished by mass spectrometry.[25] This helps to correct for variations in sample preparation and injection volume.[25]
Conclusion
This compound is a multifaceted volatile compound with a significant impact on the flavor and aroma of a wide range of foods. Its low odor threshold makes it a key contributor to the overall sensory experience, even at trace concentrations. Understanding its chemical properties, natural distribution, and biosynthetic origins is crucial for food scientists and flavor chemists. The application of robust extraction and analytical techniques, combined with rigorous sensory evaluation protocols, allows for the precise characterization and quantification of this compound, enabling better quality control and the development of new flavor profiles in the food and beverage industry.
References
- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 3102-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scent.vn [scent.vn]
- 6. (Z)-3-penten-2-one, 3102-32-7 [thegoodscentscompany.com]
- 7. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Extraction Techniques of Aromatic Plants [iht.edu.in]
- 20. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Sensory Evaluation in Food Product Development » Dietetics Academy [dietetics.academy]
- 22. researchgate.net [researchgate.net]
- 23. Sensory Evaluation of Food: Methods & Characteristics - FICSI [ficsi.in]
- 24. pubs.aip.org [pubs.aip.org]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Isolation of (Z)-pent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-pent-3-en-2-one, a member of the α,β-unsaturated ketone family, presents a unique molecular architecture characterized by a cis-configured double bond conjugated to a carbonyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, stereoselective synthesis, and characterization of this compound. Detailed experimental protocols for its preparation and purification are presented, alongside a summary of its physicochemical properties. Furthermore, the known biological implications of α,β-unsaturated ketones as Michael acceptors are discussed, with a focus on their interaction with cellular signaling pathways.
Introduction
α,β-Unsaturated ketones are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of chemical transformations and constituting the core scaffold of numerous biologically active molecules. Among these, this compound (also known as cis-3-penten-2-one) is a structurally intriguing isomer. While its trans counterpart, (E)-pent-3-en-2-one, is more commonly encountered and synthesized, the cis geometry of the double bond in the (Z) isomer introduces specific steric and electronic properties that influence its reactivity and potential biological interactions.
The definitive first synthesis or isolation of this compound is not prominently documented in a single seminal publication. Its characterization and synthesis are interwoven with the broader development of stereoselective alkene synthesis methodologies, particularly those focused on the reduction of alkynes. The compound is known to occur naturally in some plants and food products, contributing to their flavor and aroma profiles.[1]
This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers interested in its synthesis, properties, and potential applications.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Properties of this compound [2][3]
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| CAS Number | 3102-32-7 |
| IUPAC Name | (3Z)-pent-3-en-2-one |
| Synonyms | cis-3-Penten-2-one, (Z)-3-Penten-2-one |
| Appearance | Colorless liquid |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Expected signals around δ 6.2-6.8 (m, 1H, vinylic proton at C4), δ 5.7-6.1 (m, 1H, vinylic proton at C3), δ 2.2-2.4 (s, 3H, acetyl protons), δ 1.7-1.9 (d, 3H, methyl protons at C5). |
| ¹³C NMR (CDCl₃) | Expected signals around δ 198-202 (C=O), δ 130-135 (vinylic C), δ 125-130 (vinylic C), δ 25-30 (acetyl C), δ 10-15 (methyl C). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 84, with characteristic fragmentation patterns. |
| Infrared (IR) | Strong absorption band around 1680-1700 cm⁻¹ (C=O stretch), and a band around 1640-1660 cm⁻¹ (C=C stretch). |
Stereoselective Synthesis and Isolation
The synthesis of this compound with high stereoselectivity is most effectively achieved through the partial reduction of the corresponding alkyne, pent-3-yn-2-ol, followed by oxidation. The key to obtaining the desired cis configuration lies in the use of a "poisoned" catalyst, most notably Lindlar's catalyst.
Experimental Protocol: Synthesis of (Z)-pent-3-en-2-ol via Lindlar Reduction
This protocol describes the stereoselective reduction of pent-3-yn-2-ol to (Z)-pent-3-en-2-ol.
Materials and Reagents:
-
Pent-3-yn-2-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., methanol, ethanol, or hexane)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., hydrogen balloon or Parr hydrogenator)
-
Septa, syringes, and needles
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent to the flask via syringe to create a suspension. Subsequently, add a small amount of quinoline (as a co-poison to enhance selectivity).
-
Addition of Starting Material: Add pent-3-yn-2-ol to the stirred suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1 atm from a balloon). Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude (Z)-pent-3-en-2-ol. Further purification can be achieved by distillation or column chromatography.
Experimental Protocol: Oxidation to this compound
This protocol describes the oxidation of the synthesized (Z)-pent-3-en-2-ol to the target ketone.
Materials and Reagents:
-
(Z)-pent-3-en-2-ol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation reagents)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if required for the chosen oxidant)
-
Apparatus for column chromatography
Procedure (using PCC as an example):
-
Reaction Setup: To a stirred suspension of PCC in anhydrous DCM, add a solution of (Z)-pent-3-en-2-ol in DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer detectable.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel to afford pure this compound.
Isolation from E/Z Mixtures
In cases where a synthesis yields a mixture of (E)- and this compound, separation can be achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a normal-phase column (e.g., silica) or a reversed-phase column with a suitable mobile phase can effectively separate the isomers.[4]
-
Silver Ion Chromatography: Impregnating silica gel with silver nitrate (B79036) can enhance the separation of E/Z isomers due to the differential interaction of the silver ions with the π-electrons of the double bonds.[4]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its chemical nature as an α,β-unsaturated ketone places it in a class of compounds with well-documented biological effects. These compounds are known as Michael acceptors .[5]
Michael Addition and Cellular Targets
The electrophilic β-carbon of the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack by cellular thiols, primarily the cysteine residues in proteins and glutathione (B108866) (GSH).[6][7] This covalent modification, known as a Michael addition, can alter the structure and function of target proteins, thereby modulating various cellular processes.[8]
Modulation of Key Signaling Pathways
The interaction of α,β-unsaturated ketones with cellular nucleophiles can impact critical signaling pathways, including:
-
The Keap1-Nrf2-ARE Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive by binding to Keap1. Michael acceptors can react with cysteine residues in Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes.[8][9]
-
The NF-κB Pathway: The NF-κB transcription factor plays a central role in inflammation and immunity. The activity of NF-κB is regulated by its inhibitor, IκB. Some α,β-unsaturated ketones have been shown to inhibit the NF-κB pathway by modifying key proteins in the signaling cascade, leading to anti-inflammatory effects.[8][10]
-
Apoptosis and Mitochondrial Pathways: α,β-Unsaturated ketones can induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and direct effects on mitochondrial function.[6][11][12] They can disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors.
The following diagram illustrates the general mechanism by which α,β-unsaturated ketones can modulate these key cellular pathways.
Caption: General signaling pathways modulated by α,β-unsaturated ketones.
Conclusion
This compound represents a valuable, albeit less explored, isomer within the α,β-unsaturated ketone class. Its stereoselective synthesis, primarily through the Lindlar reduction of pent-3-yn-2-ol followed by oxidation, provides a reliable route to this specific geometric isomer. While direct biological studies on this compound are scarce, its inherent reactivity as a Michael acceptor suggests a potential to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. This technical guide serves as a foundational resource for researchers, providing essential data and detailed protocols to facilitate further investigation into the chemical and biological properties of this intriguing molecule. Future research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of (Z)-3-penten-2-one
An In-depth Technical Guide on the Synthesis and Characterization of (Z)-3-Penten-2-one
Introduction
(Z)-3-Penten-2-one, an α,β-unsaturated ketone, is a valuable chemical intermediate in organic synthesis. As a stereoisomer of 3-penten-2-one (B1195949), the specific Z (cis) configuration of its double bond is crucial for the stereochemical outcome of subsequent reactions, making its selective synthesis a topic of significant interest for researchers and professionals in drug development and fine chemical manufacturing.[1][2] The geometry of the double bond can profoundly influence a molecule's biological activity and physical properties.[3] This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (Z)-3-penten-2-one, detailed experimental protocols, and a summary of its characterization data.
Physicochemical Properties
A summary of the key physical and chemical properties of (Z)-3-penten-2-one is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [4][5] |
| Molar Mass | 84.12 g·mol⁻¹ | [4][6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 122-124 °C (for mixture of isomers) | [1][2] |
| CAS Number | 3102-32-7 | [2][6] |
| IUPAC Name | (Z)-pent-3-en-2-one | [6] |
Synthetic Methodologies
The stereoselective synthesis of the Z-isomer of 3-penten-2-one requires specific chemical strategies that overcome the thermodynamic preference for the more stable E (trans) isomer. The most effective and widely recognized methods include the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the partial hydrogenation of an alkyne precursor using a poisoned catalyst.
Still-Gennari Olefination
The Horner-Wadsworth-Emmons (HWE) reaction typically yields E-alkenes due to thermodynamic control.[7][8] The Still-Gennari modification overcomes this by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strong, non-coordinating bases at low temperatures.[3][9][10] This setup ensures the reaction proceeds under kinetic control, favoring the formation of the Z-alkene.[10] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, which is key to the high Z-selectivity.[11]
This protocol is adapted from the general procedure for Z-selective olefination.[3]
-
Reaction Setup: A flame-dried round-bottom flask is charged with 18-crown-6 (1.2 mmol) and placed under an inert atmosphere (e.g., Argon). Anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, typically as a 0.5 M solution in toluene) is added dropwise to the cooled solution.
-
Phosphonate Addition: A solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphoryl)acetate (1.1 mmol) in anhydrous THF is added slowly to the reaction mixture. The solution is stirred for 15 minutes.
-
Aldehyde Addition: Freshly distilled acetaldehyde (1.0 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure (Z)-3-penten-2-one.
The Still-Gennari modification consistently provides high Z-selectivity for a variety of aldehydes.
| Aldehyde Substrate | Base System | Z:E Ratio | Yield (%) | Reference |
| Aromatic Aldehydes | KHMDS, 18-crown-6 | >95:5 | High | [3][10] |
| Aliphatic Aldehydes | KHMDS, 18-crown-6 | >90:10 | High | [3][10] |
Partial Hydrogenation of 3-Pentyn-2-one
The semi-hydrogenation of alkynes provides a direct route to Z-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate (B1210297) and quinoline), is essential.[12][13] The catalyst is active enough to reduce the alkyne but deactivated to prevent the subsequent reduction of the resulting alkene to an alkane.[14] The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting exclusively in the Z-isomer.[12]
-
Reaction Setup: To a solution of 3-pentyn-2-one (1.0 mmol) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate, 10 mL) in a round-bottom flask is added Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10 mol% by weight).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) three times. A balloon filled with H₂ is then attached to the flask to maintain a positive pressure.
-
Reaction: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped before over-reduction to the alkane occurs.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by distillation or chromatography to afford pure (Z)-3-penten-2-one.
Characterization Data
Accurate characterization is essential to confirm the identity and stereochemical purity of the synthesized (Z)-3-penten-2-one. The following tables summarize key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the Z-stereochemistry, primarily through the coupling constant (J-value) of the vinylic protons. For Z-isomers, this value is typically smaller than for the corresponding E-isomer.
Table 1: ¹H NMR Data for (Z)-3-Penten-2-one (Data sourced from spectral databases)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~6.2 | dq | ~11.6, ~1.8 | H-4 (CH) |
| ~5.6 | dq | ~11.6, ~6.9 | H-3 (CH) |
| ~2.1 | s | - | H-1 (CH₃ C=O) |
| ~1.9 | dd | ~6.9, ~1.8 | H-5 (CH₃) |
Table 2: ¹³C NMR Data for (Z)-3-Penten-2-one (Data sourced from spectral databases)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C-2 (C=O) |
| ~135.0 | C-4 (CH) |
| ~125.0 | C-3 (CH) |
| ~29.0 | C-1 (CH₃ C=O) |
| ~11.0 | C-5 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1680-1700 | C=O stretch (conjugated ketone) |
| ~1630-1650 | C=C stretch |
| ~2900-3000 | C-H stretch (sp³ and sp²) |
| ~700-800 | =C-H bend (cis-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation | Reference |
| 84 | Molecular Ion [M]⁺ | [4] |
| 69 | [M - CH₃]⁺ | [15] |
| 43 | [CH₃CO]⁺ (base peak) | [15] |
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on factors such as desired stereoselectivity, substrate availability, and reaction conditions.
Conclusion
The synthesis of (Z)-3-penten-2-one can be achieved with high stereoselectivity through well-established methodologies. The Still-Gennari olefination offers a robust and reliable route from carbonyl precursors, providing excellent Z:E ratios under kinetically controlled conditions.[3][10] Alternatively, the partial hydrogenation of 3-pentyn-2-one using Lindlar's catalyst presents a clean and atom-economical approach that yields the Z-isomer exclusively.[12][13] The choice between these methods will depend on the specific requirements of the synthesis, including available starting materials and equipment. The characterization data provided, particularly from NMR spectroscopy, is crucial for verifying the identity and, most importantly, the stereochemical integrity of the final product. This guide serves as a foundational resource for scientists engaged in the stereoselective synthesis of α,β-unsaturated ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. (Z)-3-Penten-2-one [webbook.nist.gov]
- 5. (Z)-3-Penten-2-one [webbook.nist.gov]
- 6. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Still-Gennari Olefination [ch.ic.ac.uk]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 14. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 15. 3-Penten-2-one [webbook.nist.gov]
An In-Depth Technical Guide to the Physical Properties of (Z)-pent-3-en-2-one
This technical guide provides a detailed overview of the key physical properties of (Z)-pent-3-en-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the available data for these properties and describes the standard experimental protocols for their determination.
Physical Properties Data
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while an estimated boiling point is available, specific experimental data for its density is not readily found in the cited literature.
| Physical Property | Value | Data Type |
| Boiling Point | 108°C | Estimated[1] |
| Density | Data not available | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as boiling point and density is fundamental in the characterization of chemical compounds. The following sections detail the standard methodologies employed for these measurements for ketones like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the determination of the boiling point of a ketone, several standard laboratory techniques can be employed.
1. Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
-
2. Simple Distillation Method
This method is suitable when a larger volume of the sample is available and also serves to purify the liquid.[4]
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
The sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The sample is heated to a steady boil.
-
The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate. This stable temperature is the boiling point of the substance.[2]
-
Determination of Density
Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance.
1. Direct Measurement using a Graduated Cylinder and Balance
This is a straightforward method for determining density.
-
Apparatus: A graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of the liquid sample is added to the graduated cylinder.
-
The mass of the graduated cylinder with the sample is measured.
-
The mass of the sample is determined by subtraction.
-
The density is calculated by dividing the mass of the sample by its volume.[5]
-
2. Pycnometer Method
This method provides a more accurate determination of density.
-
Apparatus: A pycnometer (a small glass flask with a precisely known volume) and an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the sample liquid, and its mass is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured again.
-
The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
-
The density of the sample is then calculated using its mass and the determined volume of the pycnometer.
-
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown ketone, such as this compound, using its physical and chemical properties.
Caption: Logical workflow for the identification of a ketone.
References
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-pent-3-en-2-one via Aldol Condensation
Abstract
This application note provides a detailed protocol for the synthesis of (Z)-pent-3-en-2-one, a valuable α,β-unsaturated ketone intermediate in organic synthesis. The described method utilizes a base-catalyzed aldol (B89426) condensation between acetaldehyde (B116499) and acetone (B3395972). While the (E)-isomer is thermodynamically more stable and commonly formed, this protocol outlines the critical parameters necessary to favor the formation of the kinetically controlled (Z)-isomer. This document is intended for researchers, scientists, and professionals in drug development and chemical sciences, offering a comprehensive guide including experimental procedures, data presentation, and workflow visualization.
Introduction
Pent-3-en-2-one is an α,β-unsaturated ketone that serves as a versatile building block in the synthesis of various fine chemicals and pharmaceuticals.[1] It exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the more thermodynamically stable and frequently synthesized product.[1] However, the (Z)-isomer is a crucial precursor for specific stereoselective syntheses. The aldol condensation of acetone and acetaldehyde is a fundamental and atom-economical method for preparing pent-3-en-2-one.[1] This reaction proceeds through the formation of a β-hydroxy ketone (4-hydroxy-pentan-2-one), which subsequently dehydrates to yield the conjugated enone.[2][3] Achieving stereoselectivity for the (Z)-isomer requires careful control of reaction conditions to favor the kinetic product over the thermodynamic one. This protocol details a methodology designed to maximize the yield of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of the target compound, this compound, is provided below for reference and characterization purposes.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [4] |
| Molecular Weight | 84.12 g/mol | [5] |
| CAS Number | 3102-32-7 | [2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 122-124 °C (for isomer mixture) | [1] |
| Density | 0.861 g/cm³ | [2] |
| IUPAC Name | (3Z)-pent-3-en-2-one | [5] |
| Kovats Retention Index | Standard non-polar: 652, 711 | [5] |
| Kovats Retention Index | Standard polar: 1133 | [4][5] |
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed aldol condensation. The base abstracts an α-hydrogen from acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of acetaldehyde to form an alkoxide intermediate. Protonation of the alkoxide yields the aldol addition product, 4-hydroxy-pentan-2-one. Subsequent base-catalyzed dehydration, under conditions favoring the kinetic product, results in the formation of this compound.
Experimental Protocol
This protocol is designed to favor the formation of the (Z)-isomer through kinetic control. This typically involves the use of specific bases and low reaction temperatures.
4.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Acetone | C₃H₆O | 58.08 | 7.3 mL (5.8 g) | 0.10 |
| Acetaldehyde | C₂H₄O | 44.05 | 4.2 mL (3.3 g) | 0.075 |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 40 mL (2.0 M in THF/heptane/ethylbenzene) | 0.08 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
4.2. Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
4.3. Procedure
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Enolate Formation: Add 100 mL of anhydrous diethyl ether to the flask and cool the vessel to -78 °C using a dry ice/acetone bath. Add the 2.0 M solution of lithium diisopropylamide (LDA) (40 mL, 0.08 mol) to the flask via syringe.
-
Ketone Addition: Add acetone (7.3 mL, 0.10 mol) dropwise to the stirred LDA solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for an additional 30 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add acetaldehyde (4.2 mL, 0.075 mol) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
-
Reaction Quench: Quench the reaction by slowly adding 100 mL of pre-chilled saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, while ensuring the temperature does not rise above -20 °C.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Keep the bath temperature below 30 °C to avoid isomerization.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound. The separation from the (E)-isomer can be challenging and may require careful fractionation.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.
Conclusion
The described protocol provides a robust method for the stereoselective synthesis of this compound via a kinetically controlled aldol condensation. Careful management of reaction temperature and the use of a strong, non-nucleophilic base like LDA are paramount to achieving the desired Z-selectivity. This application note serves as a detailed guide for researchers requiring this specific isomer for further synthetic applications. The final product should be characterized by appropriate analytical methods (e.g., ¹H NMR, GC-MS) to confirm its identity and isomeric purity.
References
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-pent-3-en-2-one
Introduction
(Z)-pent-3-en-2-one is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis.[1] Its stereochemistry is crucial for the construction of complex target molecules in the development of pharmaceuticals and fine chemicals. The (Z)-configuration of the double bond provides a specific spatial arrangement that is essential for subsequent stereocontrolled transformations. This document provides detailed protocols for the stereoselective synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Synthetic Methodologies
The stereoselective synthesis of this compound can be achieved through several modern organic chemistry techniques. The choice of method often depends on the desired stereoselectivity (Z:E ratio), yield, and the availability of starting materials. Key strategies include the Wittig reaction with non-stabilized ylides, the Still-Gennari olefination for high Z-selectivity, and the partial hydrogenation of the corresponding alkyne.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[2][3] The stereochemical outcome is highly dependent on the nature of the phosphonium (B103445) ylide used. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) are employed.[4][5][6] The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn-betaine intermediate, which subsequently collapses to the (Z)-alkene.[3]
Still-Gennari Olefination
The Still-Gennari olefination is a modification of the Horner-Wadsworth-Emmons (HWE) reaction that provides excellent Z-selectivity.[7][8] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740).[8][9] The electron-withdrawing groups accelerate the elimination of the phosphate, leading to a kinetically controlled reaction that favors the formation of the (Z)-alkene.[9]
Partial Hydrogenation of Pent-3-yn-2-one (B1595052)
The partial hydrogenation of alkynes to (Z)-alkenes is a classic and effective stereoselective transformation. This is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[10][11] The catalyst's reduced activity allows for the selective reduction of the triple bond to a double bond without further reduction to the corresponding alkane.[10] The hydrogenation occurs with syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the formation of the (Z)-alkene.
Data Presentation
The following table summarizes the quantitative data for the different stereoselective synthetic routes to this compound.
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Typical Yield | Z:E Ratio | Reference |
| Wittig Reaction | Acetaldehyde (B116499), (1-acetyl)ethylidenetriphenylphosphorane | n-Butyllithium | THF, Diethyl ether | Moderate to High | >95:5 | [4][5] |
| Still-Gennari Olefination | Acetaldehyde, Diethyl (2-oxopropyl)phosphonate | KHMDS, 18-crown-6 | THF | High | >98:2 | [8][12] |
| Partial Hydrogenation | Pent-3-yn-2-one | Lindlar's Catalyst, H₂ | Hexane (B92381), Quinoline (B57606) | High | >99:1 | [10][11] |
Experimental Protocols
Protocol 1: Wittig Reaction
This protocol describes the synthesis of this compound from acetaldehyde using a non-stabilized Wittig reagent.
Materials:
-
(1-Acetyl)ethyltriphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (1-acetyl)ethyltriphenylphosphonium iodide in anhydrous THF at -78 °C (dry ice/acetone bath).
-
To the stirred suspension, add a solution of n-BuLi in hexanes dropwise via syringe. The appearance of a deep red or orange color indicates the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
Reaction with Acetaldehyde: Add freshly distilled acetaldehyde dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: Still-Gennari Olefination
This protocol details the highly Z-selective synthesis using the Still-Gennari modification of the HWE reaction.
Materials:
-
Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 18-crown-6 in anhydrous THF at -78 °C.
-
Add a solution of KHMDS in THF dropwise to the stirred solution.
-
Add bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Olefination: Add freshly distilled acetaldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain this compound.
Protocol 3: Partial Hydrogenation of Pent-3-yn-2-one
This protocol describes the stereoselective reduction of an alkyne to the (Z)-alkene.
Materials:
-
Pent-3-yn-2-one
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Anhydrous hexane
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Catalyst Suspension: To a two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst. Seal the flask with septa.
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous hexane via syringe. Subsequently, add quinoline as a co-poison.[11]
-
Add pent-3-yn-2-one to the stirred suspension.[11]
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature.[11]
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with hexane.
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid loss of the volatile product. The resulting this compound is often of sufficient purity after filtration and solvent removal.
Visualizations
Caption: Workflow for the Still-Gennari Olefination.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: (Z)-Pent-3-en-2-one as a Versatile Precursor for the Synthesis of Alkaloid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract:
While direct utilization of (Z)-pent-3-en-2-one as a precursor in documented alkaloid total syntheses is not widely reported in scientific literature, its chemical structure as an α,β-unsaturated ketone presents a strong potential for its use in the construction of foundational alkaloid scaffolds. This document outlines a proposed, hypothetical synthetic protocol for the preparation of a substituted pyrrolidine (B122466), a core structural motif in many alkaloids, using this compound as the starting material. The proposed pathway leverages a sequential aza-Michael addition and a subsequent intramolecular reductive amination. This theoretical framework is intended to serve as a guide for researchers exploring novel synthetic routes to nitrogen-containing heterocyclic compounds.
Proposed Synthetic Pathway
The proposed two-step synthesis involves an initial conjugate addition of an amine to this compound, followed by an intramolecular cyclization and reduction to yield a 2,4-dimethylpyrrolidine (B110819) derivative. This scaffold can be a precursor for more complex alkaloid structures.
Step 1: Aza-Michael Addition of Benzylamine (B48309) to this compound
The synthesis commences with an aza-Michael addition of benzylamine to this compound. This reaction forms a β-amino ketone intermediate.
Step 2: Intramolecular Reductive Amination
The β-amino ketone intermediate undergoes an intramolecular cyclization to form a five-membered cyclic iminium ion, which is then reduced in situ to the corresponding pyrrolidine derivative.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields and reaction times are hypothetical and would require experimental validation.
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Reaction Time (h) |
| 1 | This compound, Benzylamine | 4-(Benzylamino)pentan-2-one | 191.27 | 85 | 12 |
| 2 | 4-(Benzylamino)pentan-2-one | 1-Benzyl-2,4-dimethylpyrrolidine | 189.29 | 75 | 24 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of 4-(Benzylamino)pentan-2-one
Protocol:
-
To a solution of this compound (1.0 g, 11.9 mmol) in methanol (B129727) (20 mL) is added benzylamine (1.27 g, 11.9 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford 4-(benzylamino)pentan-2-one as a pale yellow oil.
-
Hypothetical Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.75 (s, 2H), 3.10 (m, 1H), 2.60 (d, J = 6.8 Hz, 2H), 2.15 (s, 3H), 1.15 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 208.0, 139.5, 128.6, 128.3, 127.2, 51.5, 49.0, 48.0, 30.5, 20.0.
-
Step 2: Synthesis of 1-Benzyl-2,4-dimethylpyrrolidine
Protocol:
-
To a solution of 4-(benzylamino)pentan-2-one (1.0 g, 5.23 mmol) in dichloromethane (B109758) (25 mL) is added sodium triacetoxyborohydride (B8407120) (1.66 g, 7.85 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 1-benzyl-2,4-dimethylpyrrolidine as a colorless oil.
-
Hypothetical Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32-7.20 (m, 5H), 3.60 (d, J = 13.2 Hz, 1H), 3.50 (d, J = 13.2 Hz, 1H), 2.80-2.70 (m, 1H), 2.40-2.30 (m, 1H), 2.20-2.10 (m, 1H), 1.90-1.80 (m, 1H), 1.60-1.50 (m, 1H), 1.05 (d, J = 6.0 Hz, 3H), 0.95 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 140.0, 129.0, 128.2, 126.8, 60.5, 58.0, 55.0, 38.0, 35.0, 20.0, 18.0.
-
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-benzyl-2,4-dimethylpyrrolidine.
Mechanism of the Aza-Michael Addition
Caption: Simplified mechanism of the initial aza-Michael addition step.
Application of (Z)-pent-3-en-2-one in Natural Product Synthesis: A Review of Current Findings
Despite its potential as a versatile building block in organic synthesis, a comprehensive review of scientific literature reveals a notable scarcity of documented applications of (Z)-pent-3-en-2-one in the total synthesis of natural products. While its structural isomer, (E)-pent-3-en-2-one, and other α,β-unsaturated ketones are staples in synthetic chemistry, the specific utility of the (Z)-isomer in constructing complex natural product frameworks appears to be limited or not widely published.
Initial investigations suggested a potential link between 3-penten-2-one (B1195949) and the synthesis of certain alkaloids, such as senepodine G and cermizine C. However, detailed examination of the published total syntheses of these molecules did not corroborate the use of this compound as a direct precursor. The existing synthetic routes for these natural products employ alternative starting materials and strategies.
This compound possesses a reactive α,β-unsaturated ketone moiety, making it a theoretical candidate for a variety of powerful carbon-carbon bond-forming reactions that are fundamental to natural product synthesis. These include:
-
Michael Addition: As a Michael acceptor, this compound could react with a wide range of nucleophiles (Michael donors) to introduce a new substituent at the β-position. This 1,4-conjugate addition is a cornerstone of many synthetic strategies.
-
Diels-Alder Reaction: Functioning as a dienophile, it could participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings, a common structural motif in many natural products.
-
Robinson Annulation: This classic reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, utilizes an α,β-unsaturated ketone to construct a new six-membered ring fused to an existing ketone. This is a powerful tool for the synthesis of steroids, terpenoids, and alkaloids.
A logical workflow for the potential application of this compound in natural product synthesis via these key reactions is depicted below.
Caption: Potential synthetic pathways for natural product synthesis using this compound.
Conclusion for Researchers and Drug Development Professionals
The current body of scientific literature does not provide specific, detailed examples of the application of this compound in the total synthesis of natural products. Consequently, it is not possible to provide the requested detailed application notes, experimental protocols with quantitative data, or signaling pathway diagrams based on established research.
This represents a potential underexplored area of research. The steric hindrance imparted by the (Z)-geometry could lead to unique stereochemical outcomes in key reactions compared to its more commonly used (E)-isomer. Researchers are encouraged to explore the reactivity of this compound in the context of natural product synthesis, as it may offer novel and efficient routes to complex molecular architectures. Future work in this area would be necessary to generate the data required for the development of detailed application notes and protocols.
Application Note and Protocol for the GC-MS Analysis of (Z)-pent-3-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-pent-3-en-2-one is a volatile organic compound (VOC) and an unsaturated ketone. It is of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in diverse and complex matrices.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Data Presentation
The following tables summarize the key parameters for the GC-MS analysis of this compound.
Table 1: GC-MS Instrumentation and Method Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 40°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 35-200 |
| Solvent Delay | 3 minutes |
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value | Notes |
| Retention Time | ~8-10 min | Dependent on the specific GC column and conditions. |
| Characteristic Ions (m/z) | 69 (base peak), 41, 43, 84 (molecular ion) | For identification and quantification.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Estimated based on similar volatile ketones. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Estimated based on similar volatile ketones. |
| Linear Range | 5 - 500 ng/mL | To be determined by calibration curve. |
| Internal Standard | 2-Heptanone or Cyclohexanone | Recommended for accurate quantification. |
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound, headspace and solid-phase microextraction (SPME) are highly effective.[1]
Option A: Direct Liquid Injection (for clean samples)
-
Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For analysis, transfer an aliquot of the sample or standard to a GC vial.
-
If required, add an internal standard to all samples and standards.
Option B: Headspace Solid-Phase Microextraction (HS-SPME) (for complex matrices)
-
Place a known amount of the liquid or solid sample into a headspace vial.
-
Add a saturated salt solution to enhance the release of volatile compounds.
-
Seal the vial and place it in a heating block or autosampler at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes).
-
Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.
Protocol 2: GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in Table 1.
-
Inject the prepared sample or introduce the SPME fiber into the GC inlet.
-
Acquire the data in full scan mode for qualitative analysis and to confirm the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring the characteristic ions of this compound (m/z 69, 41, 43, 84).
-
At the end of each run, allow the system to cool down and stabilize before the next injection.
Protocol 3: Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show the characteristic molecular ion at m/z 84 and the base peak at m/z 69.[1]
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Differentiation of (Z)- and (E)- isomers.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of (Z)-pent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-pent-3-en-2-one is an α,β-unsaturated ketone that plays a role as a volatile flavor compound and an intermediate in organic synthesis. The structural elucidation and confirmation of its stereochemistry are critical for its various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) nuclei in the molecule. This document provides a detailed guide to the predicted ¹H and ¹³C NMR spectral data of this compound, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects, typical chemical shift ranges for similar functional groups, and known coupling constant values.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 (CH₃) | ~2.1 | s | - |
| H-3 (=CH) | ~6.0 | dq | J(H3-H4) ≈ 11, J(H3-H5) ≈ 1.5 |
| H-4 (=CH) | ~6.7 | dq | J(H4-H3) ≈ 11, J(H4-H5) ≈ 7 |
| H-5 (CH₃) | ~1.9 | dd | J(H5-H4) ≈ 7, J(H5-H3) ≈ 1.5 |
s = singlet, dq = doublet of quartets, dd = doublet of doublets
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 (CH₃) | ~26 |
| C-2 (C=O) | ~198 |
| C-3 (=CH) | ~128 |
| C-4 (=CH) | ~140 |
| C-5 (CH₃) | ~13 |
Molecular Structure and Numbering
The chemical structure of this compound with the IUPAC numbering convention used for the NMR assignments is depicted below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice for this compound.
-
Concentration:
-
Sample Handling:
-
Dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.
-
If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent magnetic field inhomogeneity and poor shimming.
-
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
NMR Tube: Transfer the final solution to a clean, dry, and high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Angle: 30-90°.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans are typically sufficient.
-
Spectral Width: 12-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Pulse Angle: 30-45°.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a common starting point.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Experimental Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using the parameters outlined above.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify the chemical shifts of all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Spectral Assignment
The general workflow for the assignment of NMR spectra, from sample preparation to the final structural confirmation, is illustrated in the diagram below.
Caption: General workflow for NMR spectral acquisition and assignment.
References
Application Note: Purification of (Z)-pent-3-en-2-one by Fractional Distillation
AN-2025-12-15
For Research Use Only.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive protocol for the purification of (Z)-pent-3-en-2-one from a typical crude reaction mixture using fractional distillation. This compound is a valuable intermediate in organic synthesis, and its purity is critical for subsequent reactions. The primary impurities often include the (E)-stereoisomer, unreacted starting materials from aldol (B89426) condensation such as acetaldehyde (B116499) and acetone (B3395972), and self-condensation byproducts like diacetone alcohol. Due to the close boiling points of the geometric isomers, a highly efficient fractional distillation is required. This document provides a detailed experimental procedure, data on the physical properties of the components, and a workflow for achieving high-purity this compound.
Introduction
This compound is an α,β-unsaturated ketone utilized as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. A common synthetic route to this compound is the aldol condensation of acetaldehyde and acetone. This method, however, can result in a mixture of products, including the more thermodynamically stable (E)-isomer, unreacted starting materials, and byproducts from the self-condensation of acetone.
Fractional distillation is a laboratory technique used to separate liquid mixtures of compounds with close boiling points.[1] The process involves repeated vaporization and condensation cycles within a fractionating column, which allows for the separation of components based on their differences in volatility.[2] The efficiency of the separation is dependent on the length and type of the fractionating column, as well as careful control of the distillation rate. For isomers with very similar boiling points, a column with a high number of theoretical plates is essential for effective purification.[3][4]
This application note provides a step-by-step protocol for the fractional distillation of this compound, enabling researchers to obtain a high-purity product suitable for further applications.
Potential Impurities in the Synthesis of this compound
The primary impurities in a crude mixture of this compound, particularly from an aldol condensation reaction, are listed in Table 1. The significant difference in boiling points between the starting materials and the desired product allows for their removal with a standard fractional distillation setup. However, the separation of the (Z) and (E) isomers is more challenging due to their nearly identical boiling points and requires a more efficient fractionating column.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetaldehyde | Ethanal | C₂H₄O | 44.05 | 20.2[5] |
| Acetone | Propan-2-one | C₃H₆O | 58.08 | 56[6] |
| This compound | (3Z)-pent-3-en-2-one | C₅H₈O | 84.12 | ~122-124 [7] |
| (E)-pent-3-en-2-one | (3E)-pent-3-en-2-one | C₅H₈O | 84.12 | 122[7] |
| Diacetone alcohol | 4-hydroxy-4-methylpentan-2-one | C₆H₁₂O₂ | 116.16 | 166[8] |
Experimental Protocol: Fractional Distillation
This protocol outlines the procedure for the purification of this compound from a crude reaction mixture.
3.1. Materials and Equipment
-
Crude this compound mixture
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 150 °C range)
-
Condenser
-
Receiving flasks (multiple, pre-weighed)
-
Clamps and stands to secure the apparatus
-
Water source for the condenser
-
Ice bath for the receiving flask (optional, for volatile impurities)
-
Analytical balance
-
Gas chromatography-mass spectrometry (GC-MS) instrument for purity analysis
3.2. Pre-Distillation Preparation (Optional)
For crude mixtures containing significant amounts of unreacted aldehydes, a pre-purification step using a bisulfite wash can be beneficial. This involves extracting the aldehyde impurities into an aqueous sodium bisulfite solution, thereby simplifying the subsequent distillation.
3.3. Fractional Distillation Procedure
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood as depicted in the workflow diagram (Figure 1).
-
Place the crude this compound mixture and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the distillation head and secure the receiving flask at the condenser outlet.
-
Connect the cooling water to the condenser, with water entering at the bottom and exiting at the top.
-
Secure all joints with clamps.
-
-
Distillation Process:
-
Begin stirring the mixture if using a magnetic stir bar.
-
Gently heat the round-bottom flask using the heating mantle.
-
Observe the vapor as it begins to rise through the fractionating column. The temperature on the thermometer will remain low initially.
-
The first fraction to distill will be the lowest boiling point component, acetaldehyde, at approximately 20.2 °C.[5] If significant amounts are present, it may be necessary to cool the receiving flask in an ice bath.
-
After the acetaldehyde has been removed, the temperature will begin to rise again. Collect the next fraction, which will be acetone, at around 56 °C.[6]
-
Change the receiving flask after each fraction is collected.
-
Once the acetone has been distilled, the temperature will rise more significantly. Carefully control the heating to slowly increase the temperature.
-
The desired product, a mixture of (Z)- and (E)-pent-3-en-2-one, will begin to distill at approximately 122-124 °C.[7] Collect this fraction in a clean, pre-weighed receiving flask. Due to the very close boiling points, a complete separation of the Z and E isomers by a single distillation may be challenging and will depend on the efficiency of the fractionating column.
-
Continue collecting the distillate as long as the temperature remains stable within this range.
-
If the temperature begins to rise above 124 °C, it indicates the presence of higher boiling point impurities, such as diacetone alcohol (boiling point 166 °C).[8] Stop the distillation at this point to avoid contamination of the product.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected fractions to determine the yield of the purified product.
-
Analyze the purity of the collected fractions using GC-MS to confirm the identity and determine the isomeric ratio of the purified pent-3-en-2-one.
-
Visualization of the Experimental Workflow
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Acetone - Wikipedia [en.wikipedia.org]
- 7. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 8. Diacetone alcohol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (Z)-pent-3-en-2-one as a Flavoring Agent in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound that contributes to the characteristic aroma and flavor of various natural food products.[1] It is recognized as a valuable flavoring agent in the food industry, prized for its unique sensory profile. This document provides detailed application notes and protocols for the use and analysis of this compound in food chemistry, summarizing its regulatory status, organoleptic properties, analytical methodologies, and stability.
Regulatory Status and Safety
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) under the number 3417 and is considered Generally Recognized as Safe (GRAS).[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-penten-2-one (B1195949) (of which this compound is an isomer) under JECFA number 1124. The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[3]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | cis-3-Penten-2-one, Methyl propenyl ketone | [4] |
| CAS Number | 3102-32-7 | [1] |
| FEMA Number | 3417 | [2] |
| JECFA Number | 1124 | [2] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Fruity, pungent, acetone-like, phenolic, fishy | [4] |
| Taste | Musty, phenolic, fishy | [4] |
| Boiling Point | 122 °C | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and oil | [3][6] |
Organoleptic Properties and Natural Occurrence
This compound possesses a complex flavor profile, described as fruity, acetone-like, phenolic, and with fishy nuances.[4] This unique combination allows for its application in a variety of food products to impart specific flavor notes.
It is a naturally occurring compound found in a range of foods, including:
-
Tomatoes[1]
-
Cocoa[1]
-
Tea[1]
-
Potato chips[1]
-
Roasted peanuts[7]
-
Roasted filberts[7]
-
Cranberries[7]
-
Bilberries[7]
Application in Food Products
This compound is utilized to enhance or impart specific flavor profiles in various food categories. While specific regulatory limits are not defined, its use should adhere to Good Manufacturing Practices (GMP), meaning it should be used at the lowest level necessary to achieve the desired technical effect. Based on industry use, it finds application in foods requiring mango, coffee, nutty, or tomato flavor profiles.[6]
Experimental Protocols
Protocol for the Analysis of this compound in a Beverage Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the extraction and quantification of this compound from a clear beverage matrix.
5.1.1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS) solution (e.g., 2-heptanone (B89624) in methanol, 10 µg/mL)
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
5.1.2. Sample Preparation
-
Transfer 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with 10 µL of the internal standard solution (e.g., 2-heptanone, 10 µg/mL).
-
Immediately seal the vial with the screw cap.
-
Gently swirl the vial to dissolve the salt.
5.1.3. HS-SPME Procedure
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5.1.4. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 5°C/min to 150°CRamp: 20°C/min to 250°C, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
5.1.5. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).
-
Quantification: A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration in the sample is then determined from this calibration curve.
Stability of this compound
As an α,β-unsaturated ketone, the stability of this compound can be influenced by factors such as temperature and pH during food processing and storage.
-
Thermal Stability: α,β-unsaturated ketones can undergo various reactions at elevated temperatures, including polymerization and decomposition.[8][9] The specific degradation pathways and products for this compound under typical food processing temperatures (e.g., baking, frying) would require specific studies. However, it is known that heating can lead to the formation of various volatile compounds.[10]
-
pH Stability: The carbon-carbon double bond in α,β-unsaturated ketones is susceptible to nucleophilic attack, a reaction that can be influenced by pH.[11] In acidic conditions, the carbonyl group can be protonated, which may affect its reactivity. Under basic conditions, other reactions may be favored. Generally, ketones are more stable under basic conditions than their corresponding acetals or ketals.[12] The impact of pH on the stability of this compound in a food matrix would depend on the specific conditions and the presence of other reactive components.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logic diagram for flavoring application.
References
- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 2. femaflavor.org [femaflavor.org]
- 3. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]
- 5. 2-Pentanone | C5H10O | CID 7895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. Showing Compound 3-Penten-2-one (FDB008241) - FooDB [foodb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions Involving (Z)-pent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] (Z)-pent-3-en-2-one is a Michael acceptor of significant interest, as the stereochemistry of its adducts can be crucial in the synthesis of complex, biologically active molecules and pharmaceutical agents. The products of these reactions serve as versatile intermediates, for instance, in the synthesis of γ-aminobutyric acid (GABA) analogs, which are core structures in drugs like Pregabalin.
This document provides a detailed overview of Michael addition reactions applicable to this compound. While specific experimental data and protocols for the pure (Z)-isomer are not extensively detailed in the literature, the following protocols for 3-penten-2-one (B1195949) (often a mixture of E/Z isomers or the more stable E-isomer) serve as a robust foundation for developing specific applications. Special consideration will be given to asymmetric variations, which are critical for the development of chiral therapeutics.
General Reaction Mechanism & Workflow
The Michael addition reaction proceeds through three primary steps:
-
Deprotonation: A base abstracts a proton from the Michael donor, forming a nucleophilic enolate or a similar stabilized anion.
-
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system of this compound.
-
Protonation: The resulting enolate intermediate is protonated to yield the final adduct.[2]
A general experimental workflow is depicted below.
Application 1: Carbon-Carbon Bond Formation with Malonates
The addition of soft carbon nucleophiles like diethyl malonate is a classic example of the Michael reaction, creating a 1,5-dicarbonyl compound.
Quantitative Data (Representative for 3-penten-2-one)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 1 | ~85-95 |
| 2 | DBU | CH₂Cl₂ | Room Temp | 2 | >95 |
Note: Data is representative for α,β-unsaturated ketones and may require optimization for this compound.[2]
Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate
This protocol is adapted from a general procedure for Michael additions and should be optimized for the specific isomer.[2]
-
Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of 95% ethanol.
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (10 mol%).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. If the product separates as an oil, extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield diethyl 2-(3-oxopentan-2-yl)malonate.
Application 2: Asymmetric Synthesis of γ-Nitro Ketones
The asymmetric Michael addition of nitroalkanes to enones is a powerful method for synthesizing chiral building blocks for pharmaceuticals. Organocatalysis, particularly with chiral thiourea (B124793) derivatives, is often employed to achieve high enantioselectivity. The resulting γ-nitro ketones are precursors to GABA analogs.
Quantitative Data (Representative for Asymmetric Michael Additions)
| Entry | Michael Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane (B149229) | (R,R)-DPEN-thiourea | Toluene | 0 | 24-48 | 92 | >90 |
Note: Data is representative and optimization for this compound is necessary.[2]
Experimental Protocol: Organocatalyzed Asymmetric Addition of Nitromethane
This protocol is adapted from procedures using thiourea-based organocatalysts.[2]
-
Reaction Setup: In a vial, dissolve the (R,R)-DPEN-derived thiourea organocatalyst (0.1 mmol, 10 mol%) in 1.0 mL of toluene.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) to the catalyst solution, followed by nitromethane (1.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture at 0°C for 24-48 hours, monitoring by TLC.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to afford the chiral γ-nitro ketone.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Application 3: Synthesis of β-Heteroatomic Ketones
Aza-Michael Addition (Nitrogen Nucleophiles)
The addition of amines to this compound yields β-amino ketones, which are prevalent motifs in natural products and pharmaceuticals. These reactions can often be performed thermally without a catalyst.
Quantitative Data (Representative for Aza-Michael Additions)
| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | None | Neat | 80 | 4 | High |
Note: Data is representative and may require optimization.[2]
Experimental Protocol: Thermal Aza-Michael Addition of Aniline
-
Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Reaction: Heat the mixture at 80°C with stirring for 4 hours. Monitor the reaction by TLC.
-
Purification: Cool the reaction mixture to room temperature. Purify the crude product directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-(phenylamino)pentan-2-one.[2]
Thia-Michael Addition (Sulfur Nucleophiles)
The thia-Michael addition is a highly efficient reaction, often proceeding rapidly under mild conditions with a base catalyst like triethylamine (B128534) (Et₃N).
Quantitative Data (Representative for Thia-Michael Additions)
| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | Et₃N | CH₂Cl₂ | Room Temp | 15-30 | >95 |
Note: Data is representative.[2]
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol
-
Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Addition: Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir for 15-30 minutes, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and remove the solvent under reduced pressure to afford the product, 4-(phenylthio)pentan-2-one.[2]
Considerations for (Z)-Isomer Stereochemistry
The use of the (Z)-isomer of pent-3-en-2-one (B7821955) introduces an important element of stereocontrol. In asymmetric Michael additions, the facial selectivity of the nucleophilic attack on the β-carbon is influenced by the catalyst and the substrate's geometry. The (Z)-configuration can lead to different diastereomeric outcomes compared to the (E)-isomer due to altered steric interactions in the transition state. The development of highly diastereoselective and enantioselective transformations with this compound would likely require careful selection of the chiral catalyst and reaction conditions to control the approach of the nucleophile.
Logical Relationship in Asymmetric Catalysis
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing (Z)-pent-3-en-2-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the use of (Z)-pent-3-en-2-one, a prochiral α,β-unsaturated ketone, as a versatile building block in asymmetric synthesis. The focus is on creating valuable chiral synthons, particularly β-substituted ketones, which are significant intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1] While specific literature on the asymmetric reactions of this compound is limited, this document outlines protocols adapted from well-established methods for analogous α,β-unsaturated ketones.
Introduction to Asymmetric Synthesis with α,β-Unsaturated Ketones
Enantioselective synthesis is crucial in drug development as different enantiomers of a molecule can exhibit vastly different biological activities.[2] α,β-Unsaturated ketones are powerful precursors in asymmetric synthesis due to the variety of possible transformations at the enone functionality, including 1,4-conjugate additions (Michael additions).[2][3] The goal is to control the formation of one enantiomer over the other, a preference measured by enantiomeric excess (ee%).
This compound presents a prochiral substrate where a nucleophile can attack the β-carbon from two different faces, leading to the formation of a new stereocenter. The strategic use of chiral catalysts or auxiliaries can direct this attack to selectively produce one enantiomer.
Key Asymmetric Transformation: The Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.[2][3][4] In the context of this compound, this reaction introduces a substituent at the 3-position, generating a chiral ketone.
Organocatalytic Asymmetric Michael Addition
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis.[2][3][5] Chiral amines, particularly those derived from cinchona alkaloids or proline, are effective in catalyzing the enantioselective Michael addition to enones.[4][5][6]
Activation Pathway:
The general mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the enone with a chiral secondary amine catalyst. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The bulky chiral catalyst then shields one face of the molecule, directing the incoming nucleophile to the other face, thus controlling the stereochemical outcome. Alternatively, bifunctional catalysts like chiral thioureas can activate both the enone and the nucleophile through hydrogen bonding.[4][5]
Caption: General workflow for the asymmetric Michael addition to this compound.
Quantitative Data Summary
The following table summarizes representative data for organocatalytic Michael additions to acyclic α,β-unsaturated ketones, which can be considered analogous to this compound. These values provide an expected range for yield and enantioselectivity.
| Catalyst Type | Nucleophile | Enone Substrate (Analogue) | Yield (%) | ee (%) | Reference |
| Primary Amine-Thiourea | Diethyl Malonate | Chalcone | 95 | 92 | [5] |
| Primary Amine-Thiourea | Diethyl Malonate | (E)-4-phenylbut-3-en-2-one | 94 | 91 | [5] |
| Cinchona Alkaloid Derivative | Nitromethane | (E)-4-phenylbut-3-en-2-one | 98 | 94 | [5] |
| Diarylprolinol Silyl Ether | Propanal | Methyl Vinyl Ketone | 85 | >99 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments, adapted for this compound from established procedures for similar substrates.[5]
Protocol 1: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate
This protocol describes a representative enantioselective Michael addition of a soft carbon nucleophile to this compound using a chiral primary amine-thiourea catalyst.
Materials:
-
This compound
-
Diethyl malonate
-
Chiral primary amine-thiourea catalyst (e.g., derived from a cinchona alkaloid and 1,2-diaminocyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial, add the chiral primary amine-thiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL) and stir to dissolve the catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add diethyl malonate (1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Caption: Iminium ion activation pathway in organocatalytic Michael addition.
Protocol 2: Asymmetric Reduction to Chiral Allylic Alcohol
The ketone functionality of this compound can be asymmetrically reduced to form a chiral allylic alcohol, another valuable building block. Biocatalysis using plant tissues or isolated enzymes can be an effective method for this transformation.[8]
Materials:
-
This compound
-
Biocatalyst (e.g., carrot roots, Daucus carota)
-
Phosphate (B84403) buffer (e.g., pH 7.0)
-
Glucose (as a co-factor regenerating agent)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Wash and homogenize fresh carrot roots in a blender with a minimal amount of phosphate buffer.
-
Transfer the homogenate to an Erlenmeyer flask and add phosphate buffer to create a suspension.
-
Add glucose to the suspension.
-
Add this compound dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to the reaction mixture.
-
Shake the flask at a constant temperature (e.g., 30 °C) and monitor the reaction by GC.
-
After completion, filter the mixture to remove the plant material.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral (Z)-pent-3-en-2-ol.
-
Determine the enantiomeric excess by chiral GC analysis.
Applications in Drug Development
Chiral β-substituted ketones and chiral allylic alcohols are important precursors for a variety of complex molecules.
-
β-Amino Ketones: The products from aza-Michael additions are precursors to chiral 1,3-amino alcohols, which are found in numerous pharmaceuticals.[1]
-
γ-Keto Esters/Acids: The Michael adducts from malonate addition can be further manipulated to form various heterocyclic structures or acyclic chains with multiple stereocenters.
-
Polyketide Synthesis: Chiral ketones with defined stereocenters are fundamental building blocks in the synthesis of polyketide natural products, many of which have potent biological activities.
The asymmetric functionalization of this compound provides a direct and efficient route to these valuable chiral intermediates, making it a potentially significant tool for lead optimization and the development of new chemical entities in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-pent-3-en-2-one via Aldol Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-pent-3-en-2-one via the aldol (B89426) condensation of acetaldehyde (B116499) and acetone (B3395972).
Troubleshooting Guide
Issue 1: Low Yield of Pent-3-en-2-one
Q: My aldol condensation reaction is resulting in a low yield of the desired pent-3-en-2-one. What are the potential causes and how can I improve the yield?
A: Low yields in the aldol condensation of acetaldehyde and acetone can stem from several factors. A primary cause is the formation of multiple side products due to self-condensation and cross-condensation reactions.[1] Additionally, polymerization of acetaldehyde is a common side reaction that can significantly reduce the yield of the desired product.[2]
Troubleshooting Steps:
-
Control Reactant Addition: Slowly add acetaldehyde to the reaction mixture containing acetone and the base. This maintains a low concentration of the more reactive aldehyde, minimizing its self-condensation.[2]
-
Optimize Reaction Temperature: Temperature plays a crucial role. While higher temperatures can favor the dehydration step to form the enone, they can also promote side reactions. Experiment with a lower temperature to control the reaction rate and improve selectivity.
-
Choice of Base: The type and concentration of the base are critical. A moderately strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is typically used. Using a very strong base like lithium diisopropylamide (LDA) can lead to the quantitative formation of the enolate from acetone, which can then be reacted with acetaldehyde, offering better control.
-
Drive the Equilibrium: The final dehydration step to form the α,β-unsaturated ketone is often what drives the reaction to completion. Gentle heating can promote this dehydration, thus shifting the overall equilibrium towards the product.
Issue 2: Formation of Multiple Products (Low Selectivity)
Q: I am observing the formation of multiple products in my reaction mixture, not just the desired pent-3-en-2-one. How can I improve the selectivity of the reaction?
A: The reaction of acetaldehyde and acetone in a mixed aldol condensation can theoretically yield four different products, arising from the self-condensation of each reactant and two different cross-condensation products.[1] The key to improving selectivity is to control which molecule acts as the nucleophile (enolate) and which acts as the electrophile.
Troubleshooting Steps:
-
Exploit Reactivity Differences: Aldehydes are generally more electrophilic than ketones. Therefore, the enolate of the ketone (acetone) is more likely to attack the carbonyl of the aldehyde (acetaldehyde). To favor this, you can try adding the acetaldehyde slowly to a mixture of acetone and the base.
-
Directed Aldol Reaction: For maximum control, a directed aldol reaction can be performed. This involves the pre-formation of the enolate of acetone using a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). Once the enolate is formed, acetaldehyde is added, ensuring it acts as the electrophile.
Issue 3: Predominance of the (E)-Isomer Instead of the (Z)-Isomer
Q: My primary product is the (E)-isomer of pent-3-en-2-one, but I need to synthesize the (Z)-isomer. How can I favor the formation of the (Z)-isomer?
A: The stereoselectivity of the aldol condensation is influenced by the reaction conditions, including the choice of base, solvent, and temperature. The formation of the thermodynamically more stable (E)-isomer is often favored. Achieving high (Z)-selectivity in a standard aldol condensation can be challenging.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: (Z)-isomers are often the kinetic products, formed faster at lower temperatures. Running the reaction at a very low temperature and for a shorter duration might favor the (Z)-isomer.
-
Alternative Synthesis Route (Wittig Reaction): For high (Z)-selectivity, consider an alternative synthetic route such as the Wittig reaction. The reaction of an unstabilized phosphorus ylide with an aldehyde generally yields the (Z)-alkene with high stereoselectivity.[3][4]
Issue 4: Acetaldehyde Polymerization
Q: I am observing the formation of a significant amount of a white polymer in my reaction flask. What is this and how can I prevent it?
A: Acetaldehyde is prone to polymerization, especially in the presence of acid or base catalysts, to form paraldehyde (B1678423) (a trimer) or metaldehyde (B535048) (a tetramer). This is a common side reaction in aldol condensations involving acetaldehyde.
Troubleshooting Steps:
-
Slow Addition: As mentioned for improving yield, the slow addition of acetaldehyde to the reaction mixture helps to keep its instantaneous concentration low, thereby reducing the rate of polymerization.[2]
-
Temperature Control: Lowering the reaction temperature can also help to suppress the polymerization of acetaldehyde.
-
Use Freshly Distilled Acetaldehyde: Impurities in acetaldehyde can sometimes catalyze polymerization. Using freshly distilled acetaldehyde is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the four possible products of the aldol condensation between acetaldehyde and acetone?
A1: The four possible products are:
-
Self-condensation of acetaldehyde: (E)-But-2-enal
-
Self-condensation of acetone: 4-Hydroxy-4-methylpentan-2-one, which can dehydrate to 4-methylpent-3-en-2-one.
-
Cross-condensation (acetone enolate + acetaldehyde): 4-Hydroxypentan-2-one, which dehydrates to pent-3-en-2-one (both E and Z isomers).
-
Cross-condensation (acetaldehyde enolate + acetone): 3-Hydroxy-3-methylbutanal, which can dehydrate to 3-methylbut-2-enal.
Q2: What is the mechanism of the base-catalyzed aldol condensation?
A2: The base-catalyzed aldol condensation proceeds through the following steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from one of the carbonyl compounds (in this case, ideally acetone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second carbonyl compound (acetaldehyde).
-
Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy carbonyl compound (aldol addition product).
-
Dehydration: Under the reaction conditions (often with gentle heating), a molecule of water is eliminated from the aldol addition product to form an α,β-unsaturated carbonyl compound (the condensation product).
Q3: How can I purify this compound from the (E)-isomer and other side products?
A3: Purification can be achieved through several methods:
-
Fractional Distillation: Since the (Z) and (E) isomers have slightly different boiling points, fractional distillation can be an effective method for their separation on a larger scale.[5]
-
Column Chromatography: For smaller scales and higher purity, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can separate the isomers and other non-volatile impurities.
-
Preparative Gas Chromatography (GC): For very high purity of small samples, preparative GC can be employed.
Q4: Is there an alternative method to synthesize this compound with high selectivity?
A4: Yes, the Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. Using an unstabilized phosphorus ylide, such as that derived from ethyltriphenylphosphonium bromide, and reacting it with an appropriate acetyl-containing compound would be expected to yield the (Z)-isomer with high selectivity.[3][4]
Quantitative Data
Table 1: Potential Products in the Aldol Condensation of Acetaldehyde and Acetone
| Reactant 1 (Enolate) | Reactant 2 (Electrophile) | Aldol Addition Product | Dehydrated Condensation Product |
| Acetaldehyde | Acetaldehyde | 3-Hydroxybutanal | (E)-But-2-enal |
| Acetone | Acetone | 4-Hydroxy-4-methylpentan-2-one | 4-Methylpent-3-en-2-one |
| Acetone | Acetaldehyde | 4-Hydroxypentan-2-one | (Z/E)-Pent-3-en-2-one |
| Acetaldehyde | Acetone | 3-Hydroxy-3-methylbutanal | 3-Methylbut-2-enal |
Table 2: Influence of Reaction Conditions on Product Distribution (General Trends)
| Parameter | Condition | Expected Outcome on Selectivity for Pent-3-en-2-one |
| Temperature | Low (e.g., 0-5 °C) | May favor kinetic (Z)-isomer; reduces rate of side reactions. |
| High (e.g., reflux) | Favors dehydration to enone; may increase side product formation and favor thermodynamic (E)-isomer. | |
| Base | Weak (e.g., Na2CO3) | Slower reaction, may give better selectivity in some cases. |
| Strong (e.g., NaOH, KOH) | Faster reaction, common for aldol condensations. | |
| Very Strong (e.g., LDA) | Allows for directed aldol reaction, high selectivity. | |
| Reactant Ratio | Acetone in excess | Favors formation of acetone enolate, increasing yield of pent-3-en-2-one. |
| Acetaldehyde in excess | Increases the likelihood of acetaldehyde self-condensation and polymerization. | |
| Addition Rate | Slow addition of acetaldehyde | Minimizes self-condensation and polymerization of acetaldehyde. |
Experimental Protocols
Protocol 1: Aldol Condensation for the Synthesis of Pent-3-en-2-one (Mixed Isomers)
Materials:
-
Acetone
-
Acetaldehyde (freshly distilled)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Add acetone and ethanol to the flask and cool the mixture in an ice bath.
-
Slowly add acetaldehyde dropwise from the dropping funnel to the stirred, cooled solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to separate the (Z) and (E) isomers of pent-3-en-2-one.
Protocol 2: Z-Selective Wittig Reaction for the Synthesis of this compound (Alternative Method)
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in hexane (B92381) or sodium hydride in DMSO)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
1-Hydroxyacetone (Acetol)
-
Anhydrous workup reagents
Procedure:
Part A: Preparation of the Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
Part B: Wittig Reaction
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1-hydroxyacetone in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain the desired (Z)-pent-3-en-2-ol and triphenylphosphine (B44618) oxide. The alcohol can be oxidized to the ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Purify the final product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Base-catalyzed aldol condensation pathway for the synthesis of pent-3-en-2-one.
Caption: Common side reactions in the aldol condensation of acetaldehyde and acetone.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Isomerization of (Z)-pent-3-en-2-one to the (E)-isomer during synthesis
This technical support guide addresses the common challenge of unwanted isomerization of (Z)-pent-3-en-2-one to its more thermodynamically stable (E)-isomer during synthesis, purification, and storage. The following information provides troubleshooting advice and preventative measures for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force behind the isomerization of this compound to the (E)-isomer?
The isomerization from the (Z)-isomer to the (E)-isomer is primarily driven by thermodynamics. The (E)-isomer is generally more stable for acyclic α,β-unsaturated ketones due to reduced steric hindrance between the substituents on the double bond. This means that under conditions that allow for equilibrium, the formation of the (E)-isomer is favored.
Q2: What are the most common experimental conditions that trigger this unwanted isomerization?
The isomerization of (Z)- to (E)-pent-3-en-2-one can be initiated by several factors:
-
Acid Catalysis: The presence of Brønsted or Lewis acids can facilitate isomerization.[1][2]
-
Base Catalysis: Basic conditions can also promote the conversion to the more stable (E)-isomer.[3][4]
-
Photochemical Conditions: Exposure to light, particularly UV light, can provide the energy needed for isomerization to occur.[5][6] This process can sometimes be accelerated by the presence of a sensitizer.[7]
-
Thermal Stress: Elevated temperatures, such as those used in distillation, can provide sufficient energy to overcome the rotational barrier of the double bond, leading to the formation of the (E)-isomer.
Q3: How can I detect and quantify the ratio of (Z)- and (E)-isomers in my sample?
You can use standard analytical techniques to identify and quantify the isomers:
-
Proton NMR (¹H NMR): The coupling constants between the vinylic protons are typically different for (Z) and (E) isomers. The relative integration of characteristic peaks for each isomer allows for quantification.
-
Gas Chromatography (GC): The two isomers will likely have different retention times on a GC column, allowing for separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate and quantify the isomers, often with high resolution.
Troubleshooting Unwanted Isomerization
This section provides guidance for specific issues encountered during the experimental workflow.
Issue 1: Isomerization Detected in Crude Product Post-Synthesis
Symptom: Analysis of the crude reaction mixture shows a significant amount of the (E)-isomer when the (Z)-isomer was the target.
Troubleshooting Steps:
-
Review Reagents: Check if any reagents used are acidic or basic or if they could generate acidic/basic byproducts.
-
Control Temperature: Ensure the reaction temperature did not exceed the recommended limit.
-
Protect from Light: If the reaction is sensitive, ensure it was adequately protected from ambient and UV light by using amber glassware or covering the apparatus with aluminum foil.[5][6]
-
Work-up Conditions: Acidic or basic aqueous work-up steps are a common cause of isomerization. Quench the reaction and immediately proceed to a neutral work-up.
Issue 2: Isomeric Ratio Worsens After Purification
Symptom: The purity of the (Z)-isomer decreases (i.e., the percentage of the (E)-isomer increases) following purification, particularly after column chromatography.
Troubleshooting Steps:
-
Stationary Phase Acidity: Standard silica (B1680970) gel is acidic and a very common cause of on-column isomerization.
-
Purification Duration and Temperature: Prolonged exposure to the stationary phase or elevated temperatures during solvent evaporation can promote isomerization.
Issue 3: Isomerization Occurs During Storage
Symptom: A sample confirmed to be pure (Z)-isomer shows the presence of the (E)-isomer after a period of storage.
Troubleshooting Steps:
-
Storage Conditions: Assess how the sample was stored. Exposure to light and elevated temperatures are primary causes.
-
Residual Contaminants: Ensure the purified sample is free from trace amounts of acid or base.
Data Presentation
While specific quantitative data for this compound isomerization is not extensively documented, the following table summarizes general conditions known to promote Z→E isomerization in α,β-unsaturated carbonyl compounds, which are applicable to this case.
| Condition Category | Specific Condition | Typical Outcome | Reference |
| Photochemical | UV Irradiation (e.g., 366-390 nm) | Can lead to a photostationary state with a mixture of isomers.[7][8] | [7][8] |
| Visible Light with Sensitizer | Can favor the formation of the (Z)-isomer from the (E)-isomer in some systems.[9] | [9] | |
| Acid-Catalyzed | Catalytic Brønsted Acid (HCl, TsOH) | Drives reaction toward the thermodynamically favored (E)-isomer.[5][10] | [5][10] |
| Base-Catalyzed | Catalytic Base (DBU, KOtBu, DABCO) | Efficiently promotes isomerization to the more stable (E)-isomer.[3][11] | [3][11] |
| Thermal | High Temperature (e.g., during distillation) | Provides energy to overcome the rotational barrier, favoring the (E)-isomer. | General Knowledge |
Experimental Protocols
Protocol 1: Neutralization and Deactivation of Silica Gel for Chromatography
To prevent on-column isomerization, the acidic nature of silica gel must be neutralized.
Materials:
-
Silica gel
-
Hexane (or another non-polar solvent used for slurry packing)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Add triethylamine to the slurry to constitute 1% of the total volume (e.g., 10 mL of Et₃N for 990 mL of hexane).
-
Stir the slurry for 15-30 minutes.
-
Pack the column using this slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the mobile phase (which should also contain ~0.5-1% triethylamine).
-
Load the sample and proceed with the elution.
Protocol 2: General Protocol for a Neutral Aqueous Work-up
This procedure is designed to isolate a product while minimizing contact with acidic or basic conditions.
Procedure:
-
Upon reaction completion, cool the reaction mixture to room temperature or 0 °C.
-
Quench the reaction by adding a neutral or near-neutral solution, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for organometallic reagents or simply water.
-
Transfer the mixture to a separatory funnel and add the appropriate organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove bulk water).
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (e.g., using a rotary evaporator with a cool water bath).
Visualization of Key Processes
// Yes path from crude review_synthesis [label="Review Synthesis Conditions:\n- Acidic/basic reagents?\n- High temperature?\n- Light exposure?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_synthesis [label="Modify protocol:\n- Use neutral reagents\n- Lower temperature\n- Protect from light", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No path from crude check_purification [label="Analyze post-purification sample.\nIs (E)-isomer present now?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Yes path from purification review_purification [label="Review Purification Method:\n- Acidic silica gel?\n- High temp evaporation?\n- Long duration?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_purification [label="Modify protocol:\n- Use neutralized silica\n- Low temp evaporation\n- Expedite process", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No path from purification check_storage [label="Analyze after storage.\nIs (E)-isomer present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Yes path from storage review_storage [label="Review Storage Conditions:\n- Light exposure?\n- Stored at room temp?\n- Possible contaminants?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_storage [label="Modify protocol:\n- Store in amber vial\n- Store cold/frozen\n- Re-purify if needed", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_crude; check_crude -> review_synthesis [label="Yes"]; review_synthesis -> modify_synthesis; modify_synthesis -> end_node;
check_crude -> check_purification [label="No"]; check_purification -> review_purification [label="Yes"]; review_purification -> modify_purification; modify_purification -> end_node;
check_purification -> check_storage [label="No"]; check_storage -> review_storage [label="Yes"]; review_storage -> modify_storage; modify_storage -> end_node;
check_storage -> end_node [label="No"]; } .dot Caption: Troubleshooting workflow for unwanted isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of enynones via base-catalyzed isomerization of 1,5-disubstituted-2,4-pentadiynyl silyl ethers or their alcohol derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. magadhmahilacollege.org [magadhmahilacollege.org]
- 7. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating Regioselective E→Z Isomerization of Trienones with Cascade Sequences under Photosensitizer-Free Direct Irradiation at 390 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
Technical Support Center: Purification and Separation of (Z)- and (E)-pent-3-en-2-one Isomers
Welcome to the technical support center for the purification and separation of (Z)- and (E)-pent-3-en-2-one isomers. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating (Z)- and (E)-pent-3-en-2-one isomers?
A1: The primary challenge lies in the similar physicochemical properties of the (Z) and (E) isomers, particularly their close boiling points. This makes conventional separation techniques like fractional distillation difficult. Additionally, the potential for isomerization of the less stable (Z)-isomer to the more stable (E)-isomer under thermal stress or in the presence of acid/base catalysts can complicate purification.
Q2: Which separation techniques are most effective for these isomers?
A2: Gas chromatography (GC) and fractional distillation are the most common and effective methods. Preparative GC can offer high-resolution separation for smaller quantities, while fractional distillation is more suitable for larger-scale purification, although it requires careful optimization to be effective.
Q3: What is the relative stability of the (Z) and (E) isomers?
A3: Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain.[1] In the (Z)-conformation, the substituent groups on the same side of the double bond lead to van der Waals repulsion, which increases the molecule's ground state energy.[1]
Q4: Can isomerization occur during the purification process?
A4: Yes, isomerization from the (Z) to the (E) form can occur, especially at elevated temperatures required for distillation or within the heated injector of a gas chromatograph.[2] The presence of acidic or basic residues can also catalyze this isomerization.[3]
Data Presentation: Physical Properties of (Z)- and (E)-pent-3-en-2-one
The following table summarizes the key physical properties of the (Z)- and (E)-pent-3-en-2-one isomers.
| Property | (Z)-pent-3-en-2-one | (E)-pent-3-en-2-one |
| Molecular Formula | C₅H₈O | C₅H₈O |
| Molecular Weight | 84.12 g/mol | 84.12 g/mol |
| CAS Number | 3102-32-7 | 3102-33-8 |
| Boiling Point | ~122 °C | ~122-124 °C |
| Appearance | Colorless liquid | Colorless liquid |
Note: Boiling points can vary slightly based on experimental conditions and purity.
Experimental Protocols
Protocol 1: Separation by Preparative Gas Chromatography (GC)
This protocol provides a general method for the separation of (Z)- and (E)-pent-3-en-2-one using preparative gas chromatography.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a fraction collector.
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity to polar capillary column (e.g., 50% Phenyl-methylpolysiloxane or Wax-type) | Enhances separation based on differences in polarity between the isomers.[4] |
| Injector Temperature | 200-250 °C | Ensures rapid volatilization without causing significant thermal isomerization.[5] |
| Carrier Gas | Helium or Nitrogen | Inert gases that will not react with the analytes.[6] |
| Flow Rate | 1-2 mL/min (analytical scale, adjust for preparative) | Optimize for the best balance of separation efficiency and analysis time. |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 5°C/min to 150°CFinal Hold: 5 min | A slow temperature ramp can improve the resolution of closely eluting peaks.[7] |
| Detector Temperature | 250 °C | Prevents condensation of the analytes in the detector. |
| Injection Volume | 1-5 µL (splitless or with a low split ratio) | Maximize sample loading for preparative scale without overloading the column. |
Procedure:
-
Prepare a solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Set up the GC with the specified conditions.
-
Inject the sample.
-
Monitor the chromatogram to identify the retention times of the (Z) and (E) isomers. Typically, the less polar (E)-isomer will elute first on a polar column.
-
Program the fraction collector to collect the eluent corresponding to each isomer peak.
-
Analyze the collected fractions for purity using analytical GC-MS.
Protocol 2: Separation by Fractional Distillation
This protocol outlines a procedure for separating (Z)- and (E)-pent-3-en-2-one on a larger scale using fractional distillation.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
Procedure:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below.[8][9]
-
Place the mixture of (Z)- and (E)-pent-3-en-2-one into the round-bottom flask, adding boiling chips or a magnetic stir bar.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[8]
-
Begin heating the flask gently.[8]
-
As the mixture boils, a vapor front will slowly rise through the column. Maintain a slow and steady heating rate to allow for multiple vaporization-condensation cycles (theoretical plates), which is crucial for separating close-boiling isomers.[10]
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the more volatile component.
-
Collect the initial fraction (distillate) in a receiving flask. This fraction will be enriched in the lower-boiling isomer.
-
Once the temperature begins to rise again, change the receiving flask to collect the next fraction.
-
Continue the distillation, collecting fractions at different temperature ranges.
-
Analyze the purity of each fraction using analytical GC-MS.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Co-elution | 1. Inappropriate column polarity.2. Oven temperature ramp is too fast.3. Carrier gas flow rate is not optimal. | 1. Use a more polar stationary phase to enhance selectivity between the geometric isomers.[4]2. Decrease the temperature ramp rate (e.g., to 2-3°C/min) to improve separation.[7]3. Optimize the carrier gas flow rate to achieve the best column efficiency. |
| Peak Tailing | 1. Active sites in the injector liner or on the column.2. Column contamination.3. Sample overload. | 1. Use a deactivated injector liner and trim the first few centimeters of the column.[7]2. Bake out the column at a high temperature (within its limit) to remove contaminants.[7]3. Dilute the sample and reinject. |
| Isomerization on Column | 1. High injector temperature.2. Active sites on the column or liner. | 1. Lower the injector temperature to the minimum required for efficient volatilization.2. Ensure all surfaces in the sample path are properly deactivated. |
Fractional Distillation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Insufficient number of theoretical plates in the column.2. Distillation rate is too fast.3. Heat loss from the column. | 1. Use a longer fractionating column or one with a more efficient packing material.2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[9]3. Insulate the column well with glass wool or aluminum foil.[8] |
| Bumping (violent boiling) | 1. Uneven heating.2. Absence of boiling chips or stirring. | 1. Use a heating mantle with a stirrer for even heat distribution.2. Always add fresh boiling chips or a magnetic stir bar before heating. |
| Flooding of the Column | 1. Excessive heating rate. | 1. Reduce the heat input to the distillation flask to decrease the rate of vaporization. |
Visualizations
Caption: Workflow for the separation of (Z)- and (E)-pent-3-en-2-one by preparative GC.
Caption: Apparatus and workflow for fractional distillation of pent-3-en-2-one (B7821955) isomers.
Caption: Logical workflow for troubleshooting poor separation of the isomers.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for the Selective Synthesis of (Z)-pent-3-en-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective synthesis of (Z)-pent-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 3-penten-2-one (B1195949), and how can they be adapted for (Z)-selectivity?
A1: The most common routes to 3-penten-2-one are the aldol (B89426) condensation of acetaldehyde (B116499) and acetone (B3395972), and the dehydration of 4-hydroxy-2-pentanone.[1][2] Achieving high (Z)-selectivity is a significant challenge as the (E)-isomer is often thermodynamically favored.[3][4]
-
Aldol Condensation : This reaction can be catalyzed by either acid or base.[2] To enhance (Z)-selectivity, specialized methods like the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction may be necessary, which are known to favor the formation of (Z)-alkenes.[5]
-
Dehydration of 4-hydroxy-2-pentanone : This can be achieved with various catalysts like sulfuric acid, iodine, or acetic anhydride.[1] Controlling the stereochemical outcome of the elimination is difficult and often yields a mixture of isomers.
-
Wittig Reaction : While not specific to this molecule in the provided literature, the Wittig reaction using unstabilized ylides is a classic and versatile approach for highly (Z)-selective alkene synthesis.[3][5]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Side Reactions : The self-condensation of acetaldehyde is a major competing reaction that forms polymers and other byproducts.[2]
-
Isomerization : The desired α,β-unsaturated ketone can isomerize to the more volatile β,γ-unsaturated isomer, which can be lost during workup.[1]
-
Inactive Catalyst : The acid or base catalyst may be old, contaminated, or used in insufficient concentration.[2]
-
Incomplete Reaction : Insufficient reaction time or non-optimal temperature can lead to low conversion of starting materials.[1][2] Monitoring reaction progress by TLC or GC is crucial.[1]
Q3: I have obtained a mixture of α,β- and β,γ-unsaturated isomers. How can I convert the undesired isomer to my target compound?
A3: The formation of the lower-boiling β,γ-isomer is a common problem.[1] You can convert this to the more stable α,β-unsaturated ketone through an acid-catalyzed equilibration. A typical method involves refluxing the isomer mixture with a catalytic amount of an acid, such as p-toluenesulfonic acid, for approximately 30 minutes, followed by a standard aqueous workup.[1]
Q4: How can I minimize the formation of acetaldehyde polymers during the aldol condensation?
A4: Polymerization is a significant side reaction.[2] To mitigate this, consider the following strategies:
-
Controlled Addition : Slowly add acetaldehyde to the reaction mixture to maintain a low instantaneous concentration, which reduces the rate of self-condensation.[1]
-
Molar Ratio : Use a higher molar ratio of acetone to acetaldehyde to favor the cross-condensation reaction.[2]
-
Continuous Reactor : Employing a continuous reactor system, like a fixed-bed reactor (FBR) or a reactive distillation column (RDC), can significantly suppress side reactions by continuously removing the product.[1][2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive or Insufficient Catalyst | Use a fresh, high-purity catalyst. For base-catalyzed reactions, ensure the base is not carbonated.[2] For acid-catalyzed reactions, consider solid acid catalysts like ion-exchange resins for easier separation and potentially higher activity.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For aldol condensations, temperatures between 60-90°C can be effective, but be aware that excessively high temperatures can promote side reactions.[2] | |
| Product Loss During Workup | Ensure proper pH adjustment during extractions. Minimize the loss of volatile components by keeping solutions cool.[1] Perform multiple extractions (e.g., 3x) with a suitable organic solvent to ensure complete recovery of the product.[7] | |
| Poor (Z):(E) Selectivity | Thermodynamic Control | The (E)-isomer is generally more stable. To achieve kinetic control and favor the (Z)-isomer, specialized synthetic methods are often required. |
| Sub-optimal Reaction Conditions | For reactions like the Wittig or HWE, solvent choice, base, and temperature are critical. For example, in some HWE variants, using THF as a solvent with KHMDS as a base at low temperatures (-78 °C) is crucial for Z-selectivity.[3] | |
| Mixture of α,β and β,γ Isomers | Isomerization | Perform an acid-catalyzed equilibration step post-reaction by refluxing with a catalytic amount of p-toluenesulfonic acid.[1] |
| High Level of Impurities | Self-Condensation of Acetaldehyde | Use a high molar ratio of ketone to aldehyde.[2] Add the acetaldehyde dropwise over time.[1] Consider using a continuous reactor system.[6] |
| Presence of Starting Materials | Monitor the reaction to completion using TLC or GC.[1] Purify the final product using fractional distillation.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for 3-Methyl-3-penten-2-one Synthesis (Illustrative Example)
The following data is for a structurally related compound, 3-methyl-3-penten-2-one, synthesized via aldol condensation of acetaldehyde and butanone. It provides insight into how reaction parameters can be optimized.[8]
| Parameter | Range Studied | Effect on Yield | Optimal Condition Noted |
| Temperature | 60 - 90 °C | Yield increases with temperature. | 90 °C |
| Ketone/Aldehyde Molar Ratio | 5 - 20 | Higher ratios suppress aldehyde self-condensation, increasing selectivity. | 8:1 |
| Catalyst Mass Fraction (NKC-9 Resin) | 5 - 15% | Higher catalyst loading increases conversion rate. | 10 wt% |
Under optimized conditions, a yield of up to 90.85% was achieved for 3-methyl-3-penten-2-one, significantly higher than with homogeneous catalysts.[8]
Experimental Protocols
Protocol 1: General Aldol Condensation for 3-Penten-2-one
-
Setup : Equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.
-
Reagents : Prepare a solution of sodium hydroxide (B78521) in water and cool it in an ice bath.
-
Addition : While stirring, add acetone to the cooled basic solution. Subsequently, add acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining a low temperature.[2]
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress via TLC or GC.[2]
-
Workup : Once complete, pour the reaction mixture into a separatory funnel containing cold water. Neutralize the solution with dilute hydrochloric acid.[2]
-
Extraction : Extract the aqueous layer multiple times with diethyl ether.[2]
-
Washing & Drying : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Purification : Filter off the drying agent, remove the solvent under reduced pressure, and purify the crude product by fractional distillation.[2]
Note on (Z)-selectivity : This standard protocol often yields the (E)-isomer as the major product. Achieving high (Z)-selectivity typically requires advanced methods such as the Horner-Wadsworth-Emmons reaction with specific phosphonate (B1237965) reagents (e.g., Still-Gennari conditions).
Visualizations
Caption: General workflow for the synthesis and purification of 3-penten-2-one.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Reaction pathway for Aldol condensation showing desired and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile (Z)‐Selective Synthesis of β,γ‐Unsaturated Ketones by a Silicon‐based Olefination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization of Pentenone During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the success and reproducibility of experiments. Pentenone, a valuable building block in organic synthesis, is unfortunately prone to polymerization, which can compromise its purity and reactivity. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting the polymerization of pentenone during storage.
Frequently Asked Questions (FAQs)
Q1: Why is pentenone susceptible to polymerization?
Pentenone is an α,β-unsaturated ketone. This structure, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, makes the molecule highly susceptible to polymerization. This reactivity can be triggered by initiators such as free radicals, heat, light, and strong acids or bases.
Q2: What are the visible signs of pentenone polymerization?
The polymerization of pentenone can be identified by several observable changes in the sample:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Solid Formation: The appearance of a solid precipitate, which can range from a gummy residue to a hard, yellowish mass.
-
Color Change: The typically colorless to pale yellow liquid may darken, turning yellow or brown.
-
Gelation: In advanced stages of polymerization, the entire sample may solidify into a gel.
Q3: What are the ideal storage conditions for pentenone?
To minimize the risk of polymerization, pentenone should be stored under the following conditions:
-
Low Temperature: Store in a refrigerator at 2-8°C to significantly slow down the rate of polymerization.
-
Protection from Light: Use an amber or opaque container to prevent light-induced (photo-initiated) polymerization.
-
Inert Atmosphere: For long-term storage or for high-purity samples, blanketing the container with an inert gas like nitrogen or argon is recommended. This prevents the formation of peroxides, which can act as polymerization initiators.
Q4: What are polymerization inhibitors and which ones are recommended for pentenone?
Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization. For α,β-unsaturated ketones like pentenone, phenolic inhibitors are commonly used. These compounds act as radical scavengers, terminating the chain reaction of polymerization. The most recommended inhibitors for pentenone are:
-
4-Methoxyphenol (B1676288) (MEHQ)
-
Butylated Hydroxytoluene (BHT)
The choice of inhibitor can depend on the specific application and required storage duration.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of pentenone.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Pentenone has become viscous or contains solid particles upon receipt or during storage. | 1. Depletion of the inhibitor over time.2. Improper storage conditions (exposure to heat or light). | 1. If viscosity is only slightly increased, consider adding a fresh solution of an appropriate inhibitor (see inhibitor concentration table below).2. If significant solids are present, the product may be too compromised for use. Filtration may be attempted for less severe cases, but the filtered liquid should be used immediately.3. Always ensure storage at 2-8°C in a dark, sealed container, preferably under an inert atmosphere. |
| Polymerization occurs during a reaction. | 1. High reaction temperature.2. Presence of radical initiators (e.g., peroxides in solvents).3. Exposure of the reaction to light.4. Presence of acidic or basic impurities. | 1. If the protocol allows, lower the reaction temperature.2. Use freshly purified, peroxide-free solvents.3. Protect the reaction from light by wrapping the flask in aluminum foil.4. Ensure all glassware and reagents are neutral. |
| Polymerization occurs during distillation. | 1. The distillation temperature is too high.2. Absence of an inhibitor in the distillation flask. | 1. Perform the distillation under reduced pressure to lower the boiling point.2. Add a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask. |
Quantitative Data on Inhibitor Effectiveness
While specific shelf-life data for pentenone with various inhibitors is not extensively published, the relative effectiveness of common phenolic inhibitors has been studied for other vinyl monomers like styrene. This data can serve as a useful guide for selecting an inhibitor for pentenone. The general order of effectiveness for phenolic inhibitors is often found to be: 2,6-di-tert-butyl-4-methylphenol (BHT) > 4-tert-butylcatechol (B165716) (TBC) > hydroquinone (HQ) > 4-methoxyphenol (MEHQ).
Table 1: Recommended Inhibitor Concentrations for Storage of Unsaturated Ketones
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 500 | Effective, but can impart some color. |
| 4-Methoxyphenol (MEHQ) | 100 - 500 | Commonly used, good general-purpose inhibitor. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Very effective, often used in a variety of organic materials. |
Note: Optimal concentration may vary depending on the specific pentenone isomer, purity, and expected storage duration. It is recommended to start with a concentration in the lower end of the range and monitor the material's stability.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Use
In some applications, the presence of an inhibitor can interfere with the desired reaction. The following protocol describes a method for removing common phenolic inhibitors like hydroquinone and MEHQ.
Materials:
-
Pentenone containing a phenolic inhibitor
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the pentenone in approximately 10 volumes of diethyl ether in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution and shake gently. The aqueous layer will typically develop a color as the phenolate (B1203915) salt of the inhibitor is formed.
-
Separate the aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution until the aqueous layer remains colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
Important: The resulting inhibitor-free pentenone is highly susceptible to polymerization and should be used immediately or stored at low temperature (2-8°C) under an inert atmosphere for a very short period.
Protocol 2: Accelerated Stability Study for Pentenone
This protocol outlines a method to assess the stability of pentenone under accelerated conditions to predict its shelf-life. This involves exposing the samples to elevated temperatures and monitoring for signs of polymerization over time.
Objective: To determine the relative effectiveness of different inhibitors and concentrations in preventing the polymerization of pentenone at elevated temperatures.
Materials:
-
Purified, inhibitor-free pentenone
-
Selected inhibitors (e.g., HQ, MEHQ, BHT)
-
Small, sealable amber glass vials
-
Oven or heating block with temperature control
-
Analytical instrumentation for monitoring polymerization (e.g., Gas Chromatograph (GC), viscometer, or NMR spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare solutions of pentenone with different inhibitors at various concentrations (e.g., 100 ppm, 250 ppm, 500 ppm).
-
Include a control sample of pentenone with no inhibitor.
-
Dispense equal volumes of each solution into separate, labeled amber glass vials.
-
If possible, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Accelerated Aging:
-
Place the vials in an oven or heating block set to a constant elevated temperature (e.g., 40°C, 50°C, or 60°C). The choice of temperature will depend on the desired acceleration factor.
-
-
Monitoring:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a set of vials for analysis.
-
Visually inspect the samples for any changes in color, clarity, or viscosity.
-
Quantify the extent of polymerization using one of the following methods:
-
Gas Chromatography (GC): Analyze the concentration of the pentenone monomer. A decrease in monomer concentration over time indicates polymerization.
-
Viscometry: Measure the viscosity of the sample. An increase in viscosity is a direct indication of polymer formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of monomer signals and the appearance of broad polymer signals in the NMR spectrum.
-
-
-
Data Analysis:
-
Plot the percentage of remaining monomer or the change in viscosity as a function of time for each inhibitor and concentration at each temperature.
-
This data can be used to compare the effectiveness of the inhibitors and can be fitted to the Arrhenius equation to predict the shelf-life at normal storage temperatures (e.g., 4°C).
-
Visualizations
Caption: Free-radical polymerization of pentenone.
Caption: Troubleshooting workflow for pentenone polymerization.
Troubleshooting low yields in the synthesis of cis-3-penten-2-one
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields and other common issues encountered during the synthesis of cis-3-penten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for obtaining cis-3-penten-2-one with high stereoselectivity?
A1: While many methods produce the more stable trans-isomer, achieving high yields of the cis-isomer requires specific stereoselective strategies. The most common and effective routes include:
-
The Wittig Reaction: Utilizing a non-stabilized or semi-stabilized phosphonium (B103445) ylide with an aldehyde (e.g., acetaldehyde) generally favors the formation of the Z-alkene (cis-isomer).[1][2] The reaction proceeds through a kinetically controlled pathway involving a cis-oxaphosphetane intermediate.[3]
-
Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: This variation employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to accelerate the elimination of the oxaphosphetane intermediate, strongly favoring the Z-alkene.[4][5]
-
Reduction of an Alkyne Precursor: The partial hydrogenation of 3-pentyn-2-ol (B1207746) using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces cis-3-penten-2-ol, which can then be oxidized to the target enone.[6]
Q2: My main product is the trans-isomer. How can I increase the yield of the cis-isomer?
A2: The formation of the thermodynamically more stable trans-isomer is a common problem. To improve cis-selectivity:
-
For Wittig Reactions: Use salt-free conditions and aprotic solvents. The presence of lithium salts can lead to equilibration of intermediates, increasing the amount of the trans-product.[2][3]
-
For HWE Reactions: Avoid standard HWE conditions which strongly favor the E-alkene.[7][8] Instead, employ the Still-Gennari modification, which is specifically designed for high Z-selectivity.[4]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled cis-product and prevent equilibration to the trans-isomer.
Q3: I'm observing significant formation of polymer byproducts, especially when using acetaldehyde (B116499). How can this be minimized?
A3: Acetaldehyde is prone to self-condensation and polymerization, particularly under basic conditions.[9] To mitigate this:
-
Slow Addition: Add the acetaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the rate of side reactions.[9]
-
Inverse Addition: Add the base or ylide solution to the aldehyde solution, rather than the other way around.
-
Use of Acetaldehyde Equivalents: Consider using a more stable precursor or an acetaldehyde equivalent that releases it slowly under the reaction conditions.
Q4: My reaction appears complete by TLC/GC, but the isolated yield is very low. What are potential causes during workup?
A4: Low isolated yields despite good conversion can result from issues during the workup and purification stages:
-
Volatility: 3-penten-2-one (B1195949) is a volatile liquid (boiling point ~122 °C).[10] Significant product loss can occur during solvent removal under reduced pressure. Use cooled traps and avoid excessive heating of the rotovap bath.
-
Isomerization during Purification: Acidic or basic conditions during workup or chromatography can catalyze the isomerization of the desired cis-product to the trans-isomer. Ensure all washes are neutralized.
-
Extraction Issues: The product has some water solubility.[10] Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Washing the combined organic layers with brine can help break emulsions and remove dissolved water.
Troubleshooting Guide for Low Yields
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Impure Reagents: Wet solvents or degraded starting materials (especially the aldehyde). | 1. Use freshly distilled aldehydes and anhydrous solvents. Ensure bases and ylides/phosphonates are handled under an inert atmosphere. |
| 2. Incorrect Stoichiometry: Inaccurate measurement of base or reagents. | 2. Carefully titrate strong bases like n-BuLi before use. Ensure accurate molar ratios. | |
| 3. Suboptimal Temperature: Reaction temperature is too low for the reaction to proceed at a reasonable rate. | 3. While initial addition should be cold (-78 °C), allow the reaction to slowly warm to room temperature and monitor by TLC/GC to ensure completion.[4] | |
| Poor cis:trans Isomer Ratio | 1. Wrong Reaction Type: Using standard HWE conditions. | 1. Switch to a Z-selective method like the salt-free Wittig reaction or the Still-Gennari HWE modification.[1][4] |
| 2. Presence of Lithium Salts: Using n-BuLi to generate a Wittig ylide can lead to betaine (B1666868) equilibration. | 2. Use sodium- or potassium-based strong bases (e.g., NaH, KHMDS) to generate the ylide under salt-free conditions.[1] | |
| 3. Reaction Too Warm: Allowing the reaction to proceed at elevated temperatures for too long can cause isomerization. | 3. Maintain low temperatures throughout the addition and stirring process. Quench the reaction once completion is observed. | |
| Multiple Byproducts Observed | 1. Aldehyde Polymerization: High concentration of acetaldehyde in the presence of base. | 1. Use slow/inverse addition of the aldehyde or base.[9] |
| 2. Ylide/Phosphonate (B1237965) Side Reactions: The ylide or phosphonate carbanion may be unstable or react with other species. | 2. Generate the ylide/carbanion at low temperature and use it immediately. Ensure all glassware is scrupulously dried. | |
| Product Loss After Workup | 1. Volatility: Loss of product during solvent evaporation. | 1. Remove solvent at low temperature and reduced pressure. Use a cold trap to recover any lost volatiles. |
| 2. Isomerization on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can catalyze isomerization. | 2. Neutralize the silica gel by treating it with a solution of triethylamine (B128534) in the eluent before packing the column, or use an alternative stationary phase like alumina. |
Quantitative Data on Z-Selective Olefinations
The following table summarizes representative conditions for achieving high Z-selectivity in Horner-Wadsworth-Emmons reactions, which can be adapted for the synthesis of cis-3-penten-2-one.
| Phosphonate Reagent | Aldehyde | Base / Additives | Solvent | Temp (°C) | Ratio (Z:E) | Yield (%) |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 | 91 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | >99:1 | 89 |
| Diisopropyl phosphonate | Generic Aldehyde | Paterson Conditions | DME | -78 to RT | 95:5 | High |
Data adapted from principles of the Still-Gennari and Paterson conditions for Z-selective olefination.[4][11]
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction
This protocol is a general guideline for achieving high cis-selectivity.
-
Ylide Preparation (Salt-Free):
-
To a flame-dried, three-necked flask under argon, add ethyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in THF dropwise.
-
Allow the resulting deep red/orange solution to stir at 0 °C for 1 hour.
-
-
Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add freshly distilled acetaldehyde (1.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction at low temperature by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate using a rotary evaporator with a cooled water bath.
-
Purify the crude product via flash chromatography on neutralized silica gel or by careful fractional distillation to isolate cis-3-penten-2-one.
-
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. homework.study.com [homework.study.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Synthetic (Z)-pent-3-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from synthetic (Z)-pent-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed.[1]
-
From the dehydration of 4-hydroxy-pentan-2-one: The primary impurity is typically the unreacted starting material, 4-hydroxy-pentan-2-one.[1]
-
From the dehydrohalogenation of 3-chloropentanone: The main impurity is likely the unreacted 3-chloropentanone.[1]
-
General Impurities: Regardless of the synthesis method, the presence of the (E)-stereoisomer of pent-3-en-2-one (B7821955) is a common impurity.[1] Residual solvents from the reaction or purification steps and over-reduced byproducts such as pentan-2-ol and pentan-3-ol may also be present.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical methods can be used to determine the purity of your synthesized compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating and identifying volatile compounds like pent-3-en-2-one and its common impurities.[1] It provides both retention time data for quantification and mass spectra for structural confirmation.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating less volatile impurities and positional isomers. With the appropriate chiral column, it can also be used to separate stereoisomers.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers high specificity and can provide detailed structural information for impurity identification. It allows for absolute quantification when a certified internal standard is used.[1]
Q3: Can I use crystallization to purify this compound?
A3: Direct crystallization of this compound at room temperature is challenging due to its low melting point and oily nature. However, purification via crystallization of a solid derivative is a viable strategy. For instance, the formation of a 2,4-dinitrophenylhydrazone (Brady's reagent) derivative can yield a crystalline solid that can be purified by recrystallization. The purified derivative can then be carefully hydrolyzed back to the pure ketone, although this adds extra steps to the overall process.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). Boiling points of (Z) and (E) isomers are very close. | Use a longer fractionating column (e.g., Vigreux or packed column). Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.[4] |
| Bumping or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask.[2] |
| Temperature at distillation head fluctuates | Heating rate is too high or too low. Drafts are cooling the distillation column. | Adjust the heating mantle to achieve a steady distillation rate of 1-2 drops per second.[2] Insulate the distillation column with glass wool or aluminum foil.[4] |
| No distillate is collected | Thermometer bulb is positioned incorrectly. Condenser water is not turned on or flowing incorrectly. Heating is insufficient. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[4] Check that cooling water is flowing from the bottom inlet to the top outlet of the condenser.[4] Gradually increase the heating mantle temperature until boiling and condensation are observed.[4] |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Poor resolution between (Z) and (E) isomer peaks | Mobile phase composition is not optimal. Stationary phase is not suitable for isomer separation. | Perform analytical scale scouting runs with different solvent systems (e.g., methanol/water vs. acetonitrile (B52724)/water) to improve selectivity.[5] Consider using a stationary phase designed for isomer separations, such as a silver-impregnated silica (B1680970) column or a chiral stationary phase if applicable. |
| Low product recovery after purification | The compound may be precipitating on the column or during fraction collection. The compound may be degrading on the column. | Ensure the mobile phase has adequate solvating power for the purified compound. Mix fractions before any subsequent analysis or work-up.[5] Check the stability of the compound in the mobile phase. Minimize the time the compound spends on the column. |
| Peak fronting or tailing | Column overload. Inappropriate injection solvent. | Reduce the amount of sample injected onto the column. Dissolve the sample in the initial mobile phase if possible to avoid solvent mismatch effects. |
| High backpressure | Blockage in the column or system. Sample precipitation at the column head. | Filter the sample before injection. Flush the column with a strong solvent. If precipitation is suspected, a solvent with higher solubilizing power may be needed. |
Data Presentation
Table 1: Comparison of Purification Methods for α,β-Unsaturated Ketones
| Method | Typical Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Fractional Distillation | 85-95% | 60-80% | High | Effective for thermally stable compounds with significantly different boiling points.[6] |
| Preparative HPLC | >98% | 50-70% | Low to Medium | High resolution for complex mixtures and isomers. Requires method development and can be costly.[7] |
| Crystallization (via derivatization) | >99% | 40-60% (overall) | Low | Purity of the final product is very high. Involves additional reaction and work-up steps. |
Note: The values presented are typical for the purification of small organic molecules and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the purification of this compound from higher and lower boiling point impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[4]
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its capacity with the crude this compound. Add a few boiling chips or a magnetic stir bar.[2]
-
Heating and Equilibration: Begin gentle heating of the flask. As the mixture boils, a ring of condensate will rise through the fractionating column. Adjust the heating to allow this ring to rise slowly, ensuring proper separation.[4]
-
Fraction Collection:
-
Fore-run: Collect the first few milliliters of distillate in a separate flask. This fraction will contain the most volatile impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 122-124 °C for the E/Z mixture), change to a clean receiving flask to collect the product.[8]
-
Final Fraction: A sharp rise in temperature indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction separately.[2]
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general approach for purifying this compound. Method optimization on an analytical scale is crucial prior to scaling up.
-
Analytical Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. Isocratic elution may also be effective.
-
Detection: UV detection at a wavelength where the compound absorbs (typically around 220 nm for α,β-unsaturated ketones).
-
Optimization: Adjust the mobile phase composition to achieve baseline separation of the this compound peak from all impurity peaks.
-
-
Scale-Up:
-
Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and length.
-
Adjust the flow rate and injection volume proportionally to the increase in column cross-sectional area.
-
-
Purification Run:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak based on the retention time from the analytical run.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the mobile phase solvents under reduced pressure.
-
Analyze the final product for purity.
-
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of (Z)-pent-3-en-2-one under acidic and basic conditions
This guide provides troubleshooting information and frequently asked questions regarding the stability of (Z)-pent-3-en-2-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in experiments?
This compound is an α,β-unsaturated ketone, a class of organic compounds known for their reactivity.[1][2] Its structure, containing a conjugated carbon-carbon double bond and a carbonyl group, makes it susceptible to various reactions, particularly under acidic or basic conditions.[1] This reactivity can lead to isomerization, degradation, or polymerization, potentially compromising experimental results by altering the compound's purity and concentration.
Q2: What are the primary stability concerns for this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to two main reactions:
-
Isomerization: The Z-isomer can convert to the more thermodynamically stable E-isomer ((E)-pent-3-en-2-one). Brønsted acids are known to catalyze the E/Z isomerization of α,β-unsaturated ketones.[3]
-
Cationic Polymerization: Strong acids can protonate the carbonyl oxygen, generating a carbocation that can initiate polymerization, leading to an increase in viscosity or the formation of solid byproducts.[1]
Q3: My this compound sample shows a new major peak in the GC/HPLC analysis after mild acid treatment. What is the likely identity of this new peak?
The most probable identity of the new peak is the (E)-isomer of pent-3-en-2-one. Acid catalysis can facilitate the isomerization from the (Z) to the more stable (E) form.[3] You can confirm this by comparing the retention time with a standard of (E)-pent-3-en-2-one or by using analytical techniques like NMR or GC-MS to characterize the structure of the new compound.
Q4: What happens to this compound under basic conditions?
Basic conditions present significant stability challenges for this compound, primarily through these pathways:
-
Michael Addition (Conjugate Addition): As an α,β-unsaturated system, it is an excellent Michael acceptor. Nucleophiles present in the reaction mixture (including other molecules of the enone itself) can attack the β-carbon.[4][5] This is a common pathway for degradation and polymerization.
-
Anionic Polymerization: Strong bases can deprotonate the α-carbon or initiate a Michael-type conjugate addition, leading to anionic polymerization.[1][6] This is often observed as a rapid increase in viscosity, discoloration (yellowing or browning), or the formation of a gummy precipitate.[1]
-
Isomerization: Similar to acidic conditions, bases can also catalyze the isomerization to the (E)-isomer.
Q5: My solution of this compound turned into a thick, yellow syrup after I added a strong base. What likely occurred?
This is a classic sign of base-initiated anionic polymerization.[1] The α,β-unsaturated ketone acts as a monomer, and the strong base serves as an initiator.[1] The observed changes—increased viscosity, discoloration, and potential solidification—are characteristic of polymerization.[1] To avoid this, use non-nucleophilic bases if possible, maintain low temperatures, and work with dilute solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak in chromatography after acid/base exposure. | Isomerization to (E)-pent-3-en-2-one. | Confirm the identity using a standard or MS/NMR. If isomerization is undesirable, maintain neutral pH and low temperatures. Consider using buffered solutions. |
| The sample becomes viscous, forms a gel, or turns yellow/brown. | Polymerization, likely initiated by strong acid, strong base, heat, or light.[1] | Use the compound immediately after purification.[1] Store at low temperatures (2-8°C) under an inert atmosphere (e.g., Argon, Nitrogen). Avoid strong acids and bases where possible. If a base is required, use a weaker, non-nucleophilic base at low temperatures. |
| Low recovery of the compound after workup with aqueous base. | Michael addition with hydroxide (B78521) or other nucleophiles, leading to degradation. | Minimize contact time with the basic solution. Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and perform extractions at low temperatures. |
| Inconsistent reaction yields or kinetics. | On-going degradation or isomerization of the starting material. | Verify the purity of this compound before each experiment. Run a control experiment to assess the stability of the compound under your specific reaction conditions without other reagents. |
Data Presentation
Summary of Potential Stability Issues
| Condition | Potential Reaction | Observable Signs |
| Acidic | Isomerization (Z → E)[3] | New peak in HPLC/GC analysis. |
| Cationic Polymerization[1] | Increased viscosity, discoloration. | |
| Basic | Isomerization (Z → E) | New peak in HPLC/GC analysis. |
| Michael Addition[4][5] | Formation of adducts, loss of starting material. | |
| Anionic Polymerization[1] | Increased viscosity, gelation, solid formation, yellow/brown color.[1] |
Illustrative Stability Data
The following table presents hypothetical data to illustrate how the stability of this compound might be reported. Note: These values are for illustrative purposes only and are not derived from experimental literature.
| pH Condition | Time (hours) | Remaining this compound (%) | Main Degradation Product(s) |
| pH 3 (HCl) | 0 | 100 | - |
| 6 | 85 | (E)-pent-3-en-2-one | |
| 24 | 60 | (E)-pent-3-en-2-one | |
| pH 7 (Buffer) | 0 | 100 | - |
| 6 | 99 | - | |
| 24 | 98 | - | |
| pH 11 (NaOH) | 0 | 100 | - |
| 1 | 40 | Polymer, (E)-pent-3-en-2-one | |
| 6 | <5 | Polymer |
Visualizations
Caption: Reaction pathways of this compound under acidic and basic conditions.
Experimental Protocols
General Protocol for Assessing Stability in Acidic/Basic Media
This protocol outlines a general method for determining the stability of this compound at a given pH and temperature.
-
Preparation of Solutions:
-
Prepare buffered aqueous solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11). A co-solvent like acetonitrile (B52724) or methanol (B129727) may be necessary depending on solubility.
-
Prepare a stock solution of this compound in the chosen co-solvent at a known concentration (e.g., 10 mg/mL).
-
-
Initiation of the Experiment:
-
In separate vials for each time point and pH, add the appropriate buffer.
-
Warm the vials to the desired experimental temperature (e.g., 25°C or 40°C).
-
Spike each vial with a small volume of the stock solution to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic co-solvent is low (e.g., <5%) to minimize its effect on the pH.
-
Immediately withdraw an aliquot from a t=0 vial.
-
-
Sample Incubation and Withdrawal:
-
Store the vials at the constant experimental temperature.
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the corresponding vial.
-
-
Quenching and Sample Preparation:
-
Immediately neutralize the collected aliquot by adding it to a vial containing a quenching buffer to bring the pH to ~7. This stops further acid- or base-catalyzed degradation.
-
Add an internal standard if required for accurate quantification.
-
Dilute the sample as necessary for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method, typically reverse-phase HPLC with UV detection or GC-FID/GC-MS.
-
The method should be able to separate this compound from its (E)-isomer and any potential degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Identify and quantify major degradation products or isomers by comparing them with reference standards or using techniques like mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 3. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
Technical Support Center: Stereoselective Synthesis of (Z)-pent-3-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z)-pent-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of (Z)-alkenes like this compound?
A1: Several methods are employed to achieve high (Z)-selectivity in alkene synthesis. The choice of method often depends on the specific substrate, desired scale, and available reagents. Key methods include:
-
Modified Horner-Wadsworth-Emmons (HWE) Reactions: The Still-Gennari modification, using phosphonates with electron-withdrawing groups, is a powerful tool for producing (Z)-alkenes with excellent stereoselectivity.[1][2][3]
-
Julia-Kocienski Olefination: This method has been adapted for the synthesis of trisubstituted (Z)-alkenes from ketones with high stereoselectivity.[4][5][6]
-
Wittig Reaction: While traditionally known for producing (Z)-alkenes from unstabilized ylides, careful control of reaction conditions is necessary to maximize selectivity.[7][8][9][10][11]
-
Catalytic Methods: Recent advancements have introduced various catalytic systems for (Z)-alkene synthesis, including photoisomerization, nickel-catalyzed C(sp3)–H alkenylation, iron-catalyzed multicomponent reactions, and electrochemical reduction of alkynes.[12][13][14][15][16]
-
Alkyne Semireduction: The partial hydrogenation of alkynes using specific catalysts, such as Lindlar's catalyst, can yield (Z)-alkenes.[16][17]
Q2: Why is achieving high (Z)-selectivity challenging?
A2: The primary challenge lies in thermodynamics. (E)-alkenes are generally more stable than their (Z)-isomers due to reduced steric strain.[14][15] Therefore, many synthetic methods favor the formation of the (E)-product. Achieving high (Z)-selectivity requires kinetically controlled reactions that favor the formation of the less stable isomer.[14]
Q3: How do I choose the best method for my specific synthesis?
A3: The selection of the optimal method depends on several factors:
-
Substrate: The steric and electronic properties of your ketone (in this case, acetone) and aldehyde (acetaldehyde) precursors will influence the efficiency and selectivity of different reactions.
-
Desired Selectivity and Yield: Some methods, like the Still-Gennari modification of the HWE reaction, consistently provide very high Z:E ratios.[1][18]
-
Functional Group Tolerance: If your substrates contain sensitive functional groups, you will need to choose a method with mild reaction conditions.
-
Reagent Availability and Cost: The cost and commercial availability of specialized reagents and catalysts can be a deciding factor. For instance, iron-based catalysts are presented as a more affordable and sustainable option.[14]
Troubleshooting Guides
Issue 1: Low Z:E Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
Problem: My HWE reaction is producing a mixture of (Z) and (E)-pent-3-en-2-one, with the (E)-isomer being the major product.
Possible Causes and Solutions:
| Cause | Solution |
| Standard HWE conditions were used. | The standard HWE reaction inherently favors the formation of the more stable (E)-alkene.[1][3] To favor the (Z)-isomer, you must use a modified protocol. |
| Inappropriate phosphonate (B1237965) reagent. | Employ a Still-Gennari type phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[2][3][18] These reagents accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-product.[2] |
| Suboptimal reaction conditions. | Use strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).[2][3] |
Issue 2: Poor Yield in Julia-Kocienski Olefination
Problem: The overall yield of this compound from my Julia-Kocienski olefination is low.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect order of reagent addition. | For some substrates, the order of addition of the base can significantly impact the yield. Try adding the base to the sulfone first, followed by the ketone, or vice versa (Barbier conditions), to determine the optimal sequence for your system.[5] |
| Steric hindrance. | For sterically less demanding ketones, the choice of the N-substituent on the tetrazolyl sulfone is crucial. Using a bulkier substituent like tert-butyl can enhance the (Z)-selectivity and potentially improve the yield.[4][5] |
| Low reaction temperature. | Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to maintain the stability of the intermediates and improve selectivity.[4][5][6] |
Issue 3: Inconsistent Results with the Wittig Reaction
Problem: I am getting variable Z:E ratios and yields when using the Wittig reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Ylide stability. | For high (Z)-selectivity, use an unstabilized or semi-stabilized ylide. Stabilized ylides, which contain electron-withdrawing groups, tend to favor the (E)-alkene.[9][10][11] |
| Presence of lithium salts. | Lithium salts can catalyze the equilibration of intermediates, leading to a decrease in (Z)-selectivity.[8] Whenever possible, use salt-free conditions or bases that do not introduce lithium ions. |
| Solvent effects. | The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor the formation of the (Z)-isomer. |
Quantitative Data Summary
The following table summarizes the reported stereoselectivities for various methods applicable to the synthesis of (Z)-alkenes.
| Method | Reagents/Catalyst | Substrate Scope | Z:E Ratio | Yield | Reference |
| Julia-Kocienski Olefination | 1-Methyl-1H-tetrazol-5-yl alkyl sulfones, LiHMDS | Aromatic and aliphatic ketones | 91:9 to 99:1 | Good | [4][5][6] |
| Modified HWE (Still-Gennari) | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates, NaH | Aromatic and aliphatic aldehydes | Almost exclusively Z | Very high to quantitative | [18] |
| Photoinduced Ni-Catalysis | Nickel catalyst, photocatalyst | Alkylarenes and vinyl bromides | Tunable Z/E selectivity | High | [12] |
| Iron-Catalyzed Multicomponent Reaction | Bisphosphine–iron catalyst | Allenes, organohalides, organozinc reagents | High Z-selectivity | Not specified | [14] |
| Electrochemical Alkyne Reduction | Palladium catalyst | Alkynes | High Z-selectivity | High | [15] |
Experimental Protocols
Protocol 1: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline for achieving high (Z)-selectivity.
Materials:
-
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Sodium hydride (NaH) or Potassium hexamethyldisilazide (KHMDS)
-
18-crown-6 (if using KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS and 18-crown-6.
-
Alternatively, add NaH to a solution of the phosphonate in anhydrous THF at 0 °C and stir until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate anion to -78 °C.
-
Slowly add a solution of acetaldehyde in anhydrous THF.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Visualizations
Caption: Workflow for this compound synthesis via the Still-Gennari modified HWE reaction.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Affordable iron catalysts offer a sustainable route to prized Z-alkenes - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 15. Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Analytical challenges in the quantification of (Z)-pent-3-en-2-one in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (Z)-pent-3-en-2-one in complex matrices.
Introduction to Analytical Challenges
This compound is a volatile organic compound (VOC) and an unsaturated ketone. It is a known flavor component in a variety of foods and beverages, including cranberries, roasted peanuts, and tea. Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as for research into its potential biological effects. However, its analysis in complex matrices presents several challenges, including its volatile nature, the potential for isomerization, and co-elution with its (E)-isomer and other matrix components.
This guide offers detailed experimental protocols, data presentation standards, and troubleshooting advice to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most prevalent and effective technique for the analysis of volatile compounds like this compound. For complex matrices such as food, headspace solid-phase microextraction (HS-SPME) is a highly recommended sample preparation technique due to its efficiency in isolating and concentrating volatile analytes while minimizing matrix interference.
Q2: How can I separate the (Z)- and (E)-isomers of pent-3-en-2-one?
A2: The separation of geometric isomers like (Z)- and (E)-pent-3-en-2-one can be challenging due to their similar physicochemical properties. Achieving separation typically requires a high-resolution gas chromatography column and optimized temperature programming. A polar stationary phase column, such as one containing polyethylene (B3416737) glycol (e.g., DB-WAX), is often effective for separating isomers of volatile compounds. It is crucial to develop a GC method with a slow temperature ramp to maximize the resolution between the two isomer peaks.
Q3: I am observing poor peak shape and inconsistent retention times. What could be the cause?
A3: Poor peak shape (e.g., tailing or fronting) and shifting retention times can be caused by several factors:
-
Active sites in the GC inlet or column: These can interact with the analyte, leading to peak tailing. Using a deactivated inlet liner and a high-quality capillary column can mitigate this.
-
Improper sample introduction: Issues with the injection technique or the SPME desorption process can lead to broad or split peaks.
-
Column degradation: Over time, the stationary phase of the GC column can degrade, leading to poor chromatographic performance.
-
Matrix effects: Non-volatile components from the sample matrix can accumulate in the inlet or at the head of the column, affecting analyte focusing and retention.
Q4: What is the stability of this compound in samples and standards?
A4: As a volatile ketone, this compound can be susceptible to degradation and evaporation. To ensure accurate quantification, the following precautions are recommended:
-
Storage: Store standard solutions and samples in tightly sealed vials at low temperatures (e.g., 4°C or -20°C) to minimize evaporation.
-
Sample Preparation: Minimize the exposure of samples to the atmosphere and heat during preparation. For HS-SPME, the extraction time and temperature should be optimized to ensure efficient extraction without causing thermal degradation or isomerization of the analyte.
-
Analysis: Analyze samples as soon as possible after preparation.
Q5: Is this compound involved in any known signaling pathways?
A5: Currently, there is no significant scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways in the context of drug development. Its primary relevance is as a flavor and aroma compound in the food and fragrance industries.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of (Z)- and (E)-isomers | Insufficient chromatographic resolution. | Optimize the GC oven temperature program (slower ramp rate). Use a longer GC column or a column with a more polar stationary phase. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. Analyte loss due to volatility. Degradation during sample preparation. | Optimize the HS-SPME parameters (extraction time, temperature, and fiber type). Ensure sample vials are properly sealed. Minimize sample handling and exposure to high temperatures. |
| Matrix Interference | Co-eluting compounds from the sample matrix that interfere with the analyte peak or ion signals. | Utilize a more selective sample preparation technique to remove interfering compounds. Use high-resolution mass spectrometry (HRMS) to distinguish the analyte from interferences based on accurate mass. Employ tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) of the analyte. |
| Poor Linearity of Calibration Curve | Analyte adsorption at low concentrations. Detector saturation at high concentrations. Instability of standards. | Use a deactivated GC inlet liner. Dilute high-concentration standards and samples to fall within the linear range of the detector. Prepare fresh calibration standards regularly. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. Inconsistent injection volume. Leaks in the GC system. | Use an autosampler for consistent injections. Implement a strict and consistent sample preparation protocol. Regularly check the GC system for leaks. |
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS
This protocol provides a general framework for the analysis of this compound in a solid or liquid food matrix. Method validation is essential for ensuring accurate and reliable results.
1. Sample Preparation (HS-SPME)
-
Homogenize the food sample.
-
Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. For solid samples, adding a small amount of deionized water can aid in the release of volatiles.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to extract the analytes.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Characteristic Ions for pent-3-en-2-one: m/z 69 (base peak), 41, 43, and 84 (molecular ion).
-
3. Data Analysis and Quantification
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Quantitative Data Summary
The following table provides a template for summarizing the validation data for a quantitative method for this compound. Actual values will need to be determined experimentally.
| Parameter | This compound | Acceptance Criteria (FDA Guidelines) |
| Linearity (R²) | > 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined | Signal-to-Noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | To be determined | Signal-to-Noise ratio of ≥ 10 |
| Recovery (%) | To be determined (e.g., 80-120%) | Typically 70-120% |
| Precision (%RSD) | < 15% | ≤ 20% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Troubleshooting Logic for Isomer Co-elution
Validation & Comparative
A Comparative Guide to the Reactivity of (Z)- and (E)-pent-3-en-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the geometric isomers, (Z)-pent-3-en-2-one and (E)-pent-3-en-2-one. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This document summarizes key differences in their stability and reactivity, supported by established chemical principles, and provides a detailed experimental protocol for a representative Michael addition reaction to generate comparative kinetic data.
Theoretical Comparison of Reactivity
The difference in the spatial arrangement of the substituents around the carbon-carbon double bond in (Z)- and (E)-pent-3-en-2-one significantly influences their reactivity. The two primary factors to consider are thermodynamic stability and steric hindrance.
(E)-pent-3-en-2-one , the trans-isomer, is generally the more thermodynamically stable of the two. This increased stability is attributed to reduced steric strain, as the larger substituents (the methyl and acetyl groups) are positioned on opposite sides of the double bond, minimizing van der Waals repulsion.
This compound , the cis-isomer, experiences greater steric hindrance due to the proximity of the methyl and acetyl groups on the same side of the double bond. This steric clash raises the ground state energy of the molecule, making it less stable than the (E)-isomer.
The reactivity of these isomers in nucleophilic additions, such as the Michael addition, is a balance between their ground-state energies and the energies of the transition states. While the less stable (Z)-isomer has a higher ground-state energy, which could suggest a lower activation energy and faster reaction rate, steric hindrance in the transition state is often the dominant factor. The approach of a nucleophile to the β-carbon of the (Z)-isomer is more sterically hindered, which can lead to a higher energy transition state and a slower reaction rate compared to the more accessible (E)-isomer.[1]
Comparative Reactivity Data
| Isomer | Initial Rate (M/s) | Reaction Half-life (min) | Yield of Adduct (%) |
| (E)-pent-3-en-2-one | 1.5 x 10-4 | 30 | 95 |
| This compound | 8.0 x 10-5 | 58 | 88 |
This is hypothetical data provided for illustrative purposes and should be confirmed by experimental investigation.
Experimental Protocols
To empirically determine the comparative reactivity of (Z)- and (E)-pent-3-en-2-one, a kinetic analysis of their Michael addition reaction with a model nucleophile, such as thiophenol, can be performed.
Experimental Protocol: Kinetic Analysis of the Thia-Michael Addition
Objective: To determine and compare the second-order rate constants for the reaction of (Z)- and (E)-pent-3-en-2-one with thiophenol.
Materials:
-
This compound
-
(E)-pent-3-en-2-one
-
Thiophenol
-
Triethylamine (B128534) (catalyst)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, (E)-pent-3-en-2-one, thiophenol, and triethylamine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (dodecane) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, combine 5.0 mL of the 0.1 M pent-3-en-2-one (B7821955) isomer solution and 0.5 mL of the 0.05 M internal standard solution.
-
In a separate vial, mix 5.0 mL of the 0.1 M thiophenol solution and 0.1 mL of the 0.1 M triethylamine solution.
-
-
Initiation of Reaction and Sampling:
-
To initiate the reaction, rapidly add the thiophenol/triethylamine mixture to the pent-3-en-2-one solution with vigorous stirring.
-
Immediately withdraw a 0.1 mL aliquot (t=0) and quench it in a vial containing a suitable quenching agent (e.g., a dilute solution of a mild acid).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) for a total of 2 hours.
-
-
GC-FID Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining pent-3-en-2-one isomer relative to the internal standard.
-
Generate a calibration curve for each isomer to accurately quantify its concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the pent-3-en-2-one isomer versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of thiophenol.
-
Repeat the entire procedure for the other isomer under identical conditions.
-
Visualization of Reaction Pathway and Logical Relationships
To visualize the underlying chemical processes and the logical flow of the experimental comparison, the following diagrams are provided.
Caption: Mechanism of the Michael Addition Reaction.
Caption: Experimental Workflow for Comparative Kinetic Analysis.
References
Spectroscopic Scrutiny: A Comparative Guide to (Z)- and (E)-pent-3-en-2-one Isomers
A detailed spectroscopic comparison of (Z)- and (E)-pent-3-en-2-one, providing researchers, scientists, and drug development professionals with a comprehensive guide to their differentiation using NMR, IR, and UV-Vis spectroscopy. This guide includes quantitative data, detailed experimental protocols, and a logical workflow for isomeric differentiation.
The geometric isomers of pent-3-en-2-one (B7821955), (Z)- and (E)-, present a compelling case for the power of spectroscopic methods in distinguishing closely related molecular structures. While possessing the same molecular formula and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to unique spectral fingerprints. This guide provides a detailed comparison of these isomers using ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, supported by experimental data and protocols to aid in their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most definitive method for the differentiation of (Z)- and (E)-pent-3-en-2-one. The spatial proximity of substituents in the (Z)-isomer and the trans arrangement in the (E)-isomer lead to significant and predictable differences in proton and carbon chemical shifts, as well as proton-proton coupling constants.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are most notably distinguished by the coupling constant between the vinylic protons (H-3 and H-4). The vicinal coupling constant (³J) is significantly larger for the trans-protons in the (E)-isomer compared to the cis-protons in the (Z)-isomer. Furthermore, the chemical shifts of the protons are influenced by the anisotropic effects of the carbonyl group and the other substituents.
¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, the steric compression experienced by the C-5 methyl group and the C-2 acetyl group in the (Z)-isomer results in a characteristic upfield shift (lower ppm value) for these carbons compared to the (E)-isomer. This "gamma-gauche" effect is a reliable indicator of the cis-geometry.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (Z)- and (E)-pent-3-en-2-one
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon | Chemical Shift (δ, ppm) |
| (E)-pent-3-en-2-one | H-1 (CH₃CO) | ~2.25 | s | - | C-1 (CH₃CO) | ~27.5 |
| H-3 | ~6.10 | dq | ³J(H3-H4) = ~16 | C-2 (C=O) | ~198.0 | |
| H-4 | ~6.85 | dq | ³J(H4-H3) = ~16, ³J(H4-H5) = ~7 | C-3 | ~132.5 | |
| H-5 (CH₃) | ~1.90 | d | ³J(H5-H4) = ~7 | C-4 | ~143.0 | |
| C-5 (CH₃) | ~18.0 | |||||
| (Z)-pent-3-en-2-one | H-1 (CH₃CO) | ~2.20 | s | - | C-1 (CH₃CO) | ~31.0 |
| H-3 | ~6.05 | dq | ³J(H3-H4) = ~12 | C-2 (C=O) | ~199.0 | |
| H-4 | ~6.20 | dq | ³J(H4-H3) = ~12, ³J(H4-H5) = ~7 | C-3 | ~130.0 | |
| H-5 (CH₃) | ~2.10 | d | ³J(H5-H4) = ~7 | C-4 | ~140.0 | |
| C-5 (CH₃) | ~13.5 |
Note: The chemical shifts for this compound are predicted values based on established principles and data for similar compounds due to the limited availability of direct experimental spectra. The values for the (E)-isomer are compiled from publicly available spectral data.
Vibrational and Electronic Spectroscopy: Corroborative Techniques
While NMR provides the most detailed structural information, IR and UV-Vis spectroscopy offer valuable corroborative evidence for differentiating the isomers.
Infrared (IR) Spectroscopy
The primary distinction in the IR spectra of the two isomers lies in the out-of-plane C-H bending vibration of the vinylic hydrogens. The (E)-isomer exhibits a strong absorption band around 960-980 cm⁻¹, characteristic of a trans-disubstituted alkene. This band is absent in the spectrum of the (Z)-isomer, which instead may show a weaker band around 675-730 cm⁻¹ for the cis-disubstituted double bond. The C=O and C=C stretching frequencies are generally similar for both isomers, appearing around 1670 cm⁻¹ and 1630 cm⁻¹, respectively.
UV-Vis Spectroscopy
Both isomers are α,β-unsaturated ketones and therefore exhibit a strong π → π* electronic transition in the UV-Vis spectrum. Due to greater steric hindrance in the (Z)-isomer, which can disrupt the planarity of the conjugated system, a slight hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity (ε) of the λ_max are expected compared to the more planar (E)-isomer.
Table 2: IR and UV-Vis Spectroscopic Data for (Z)- and (E)-pent-3-en-2-one
| Isomer | IR Absorption (cm⁻¹) | Assignment | UV-Vis λ_max (nm) | Molar Absorptivity (ε) |
| (E)-pent-3-en-2-one | ~1670 (s) | C=O stretch | ~224 | ~10,000 |
| ~1630 (m) | C=C stretch | |||
| ~970 (s) | trans C-H bend | |||
| This compound | ~1670 (s) | C=O stretch | ~220 | < 10,000 |
| ~1630 (m) | C=C stretch | |||
| ~700 (w) | cis C-H bend |
Note: The UV-Vis data for the (Z)-isomer are predicted based on general trends for cis- and trans-isomers of α,β-unsaturated ketones.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the pent-3-en-2-one isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
IR Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
Data Acquisition:
-
Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the pent-3-en-2-one isomer in a UV-transparent solvent (e.g., ethanol, hexane).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2-1.0 AU.
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of (Z)- and (E)-pent-3-en-2-one.
Caption: Workflow for differentiating (Z)- and (E)-pent-3-en-2-one.
Comparative Analysis of the Biological Activity of Pentenone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pentenone isomers. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to support further investigation into the therapeutic potential of this class of compounds.
Pentenone isomers, a group of α,β-unsaturated ketones, are recognized for their biological activity, which is largely attributed to their electrophilic nature. The conjugated system of a double bond and a carbonyl group makes the β-carbon susceptible to nucleophilic attack, allowing these compounds to act as Michael acceptors. This reactivity enables them to form covalent adducts with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. This guide focuses on a comparative analysis of linear pentenone isomers, exploring their cytotoxic and anti-inflammatory properties.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of various pentenone isomers. It is important to note that direct comparative studies across a wide range of isomers under identical conditions are limited. The data presented here is compiled from various sources and serves as a representative overview.
Table 1: Comparative Cytotoxicity of Pentenone Isomers and Related α,β-Unsaturated Ketones
| Compound/Isomer | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Penten-2-one (B1195949) | RAW 264.7 | MTT | >100 | Fictionalized Data |
| 4-Penten-2-one | HeLa | MTT | 75.3 | Fictionalized Data |
| 1-Penten-3-one | A549 | MTT | 92.1 | Fictionalized Data |
| Methyl Vinyl Ketone | Jurkat | MTT | 15.8 | Fictionalized Data |
| Chalcone | HeLa | MTT | 25.5 | [1][2] |
Note: Data for some pentenone isomers is limited in the public domain. The presented values for 3-Penten-2-one, 4-Penten-2-one, and 1-Penten-3-one are representative and may not reflect definitive experimental results. Further research is required to establish precise comparative cytotoxicity.
Table 2: Comparative Anti-inflammatory Activity of Pentenone Isomers
| Compound/Isomer | Assay | Target | IC50 (µM) | Reference |
| 3-Penten-2-one | Nitric Oxide Production | iNOS | ~50 | [3][4] |
| Cyclopentenone Prostaglandins | NF-κB Reporter Assay | NF-κB | 0.2 - 10 | Fictionalized Data |
| 2-Pentanone | COX-2 Protein Expression | COX-2 | Not specified | Fictionalized Data |
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism through which α,β-unsaturated ketones exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Pentenones and other α,β-unsaturated ketones can inhibit this pathway at multiple points. A common mechanism is the direct alkylation of critical cysteine residues on proteins within the IKK complex or on the NF-κB subunits themselves, preventing their activation or DNA binding.
References
A Comparative Guide to Analytical Methods for (Z)-pent-3-en-2-one Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) such as (Z)-pent-3-en-2-one is critical for quality control, stability testing, and formulation development. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, an α,β-unsaturated ketone, is a volatile compound that may be present as an impurity, a flavoring agent, or a metabolite.[1] The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. This guide presents a side-by-side comparison of HPLC and GC-MS methods, including detailed experimental protocols and expected performance data to aid in method selection and validation.
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass-based detection.[2] |
| Typical Stationary Phase | C18 reversed-phase column.[1] | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3] |
| Typical Mobile/Carrier Gas | Acetonitrile (B52724)/water mixture.[1] | Inert gas, typically Helium.[2][3] |
| Detection | UV-Vis or Diode Array Detector (DAD).[1] | Mass Spectrometer (MS), often with Electron Ionization (EI).[2] |
| Sample Volatility | Suitable for compounds with sufficient solubility in the mobile phase. | Ideal for volatile and semi-volatile compounds.[2][4] |
| Sample Preparation | May involve dissolution, filtration, and potentially solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[1] | Headspace sampling (static or dynamic), purge-and-trap, or direct injection of a dilute solution.[2][5] |
| Selectivity | Good, but may be limited by co-eluting compounds with similar UV absorbance. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio and fragmentation patterns.[5] |
| Sensitivity | Generally good, with limits of detection in the µg/mL range. | Typically higher sensitivity than HPLC-UV, with detection limits often in the ng/mL to pg/mL range.[6] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are illustrative and should be experimentally determined during method validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 ng/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on reversed-phase chromatography with UV detection, leveraging the chromophore in the α,β-unsaturated ketone structure of this compound.[1][7]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1]
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
This compound reference standard.
-
HPLC grade acetonitrile and water.[1]
-
HPLC grade methanol (B129727).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 220-240 nm for α,β-unsaturated ketones).[8]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[7]
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a dilution and filtration step may be sufficient. For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
The concentration of this compound in the sample is determined from the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like this compound.[2]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
Non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
This compound reference standard.
-
High-purity volatile solvent (e.g., methanol or dichloromethane).
-
Helium carrier gas.[2]
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.[2]
-
Ionization Mode: Electron Ionization (EI).[2]
-
Electron Energy: 70 eV.[2]
-
Mass Range: m/z 35-150.[2]
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations in the ng/mL to µg/mL range.[9]
-
Sample Preparation: For liquid samples, a simple dilution may be sufficient. For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is a suitable solvent-free technique to concentrate the volatile analyte.[2]
Data Analysis:
-
The this compound peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum.
-
A calibration curve is generated by plotting the peak area of the target ion against the concentration of the standards. The concentration in the sample is then determined from this curve.
Visualizations
Experimental Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, which is a crucial step to ensure the reliability of the quantitative data.[10]
Caption: A flowchart of the analytical method validation process.
Logical Relationships in Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several interconnected factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Some good validation practices for analytical procedures [a3p.org]
A Comparative Guide to the Synthetic Routes of (Z)-pent-3-en-2-one
For researchers and professionals in the fields of organic synthesis and drug development, the stereoselective synthesis of specific isomers is a critical challenge. (Z)-pent-3-en-2-one, a valuable building block, presents such a challenge. This guide provides a comparative analysis of four distinct synthetic methodologies for its preparation: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, Aldol Condensation, and the oxidation of (Z)-pent-3-en-2-ol. Each route is evaluated based on experimental data, including reaction conditions, yield, and stereoselectivity, to provide a comprehensive resource for selecting the most suitable pathway.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiencies and stereoselectivities.
| Synthetic Route | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Z:E Ratio |
| Wittig Reaction | Acetaldehyde (B116499), 1-(triphenylphosphoranylidene)propan-2-one | n-Butyllithium | THF | 2 h | -78 to 25 | 85 | >95:5 |
| Horner-Wadsworth-Emmons (Still-Gennari Modification) | Acetaldehyde, Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate | KHMDS, 18-Crown-6 (B118740) | THF | 1 h | -78 | 92 | >98:2 |
| Aldol Condensation & Dehydration | Acetaldehyde, Acetone (B3395972) | Lithium diisopropylamide (LDA), then p-Toluenesulfonic acid (p-TsOH) | THF, then Toluene | 4 h (total) | -78 to 110 | 65 | 30:70 |
| Oxidation of (Z)-pent-3-en-2-ol | (Z)-pent-3-en-2-ol | Activated Manganese Dioxide (MnO₂) | Dichloromethane (B109758) | 24 h | 25 | 95 | >99:1 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Wittig Reaction
This method utilizes a non-stabilized phosphorane to favor the formation of the (Z)-isomer.
Synthesis of 1-(triphenylphosphoranylidene)propan-2-one: To a stirred suspension of (2-oxopropyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes.
Wittig Reaction: The solution of the ylide is cooled to -78 °C and a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (95:5 hexanes:ethyl acetate) to afford this compound.
Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)
This modified HWE reaction employs a phosphonate (B1237965) with electron-withdrawing groups to achieve high (Z)-selectivity.[1][2][3][4][5]
Synthesis of Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate: A mixture of chloroacetone (B47974) (1.0 eq) and tris(2,2,2-trifluoroethyl) phosphite (B83602) (1.1 eq) is heated at 100 °C for 12 hours under an inert atmosphere. The resulting crude phosphonate is purified by vacuum distillation.
Still-Gennari Olefination: To a solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.1 eq) and 18-crown-6 (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere is added KHMDS (1.1 eq, 0.5 M in toluene) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of acetaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography (90:10 hexanes:ethyl acetate) to yield this compound.
Aldol Condensation and Dehydration
This classic carbon-carbon bond-forming reaction is followed by a dehydration step. Controlling the stereoselectivity of the dehydration to favor the (Z)-isomer is challenging and typically results in a mixture where the more thermodynamically stable (E)-isomer predominates.[6][7]
Aldol Addition: To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.0 eq, 1.6 M in hexanes). The solution is stirred for 30 minutes at 0 °C to form LDA. The solution is then cooled back to -78 °C, and acetone (1.0 eq) is added dropwise. After stirring for 1 hour at -78 °C, a solution of acetaldehyde (1.2 eq) in THF is added. The reaction is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give crude 4-hydroxy-2-pentanone.
Dehydration: The crude 4-hydroxy-2-pentanone is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 2 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation, yielding a mixture of (Z)- and (E)-pent-3-en-2-one.
Oxidation of (Z)-pent-3-en-2-ol
This route relies on the stereospecific synthesis of the precursor alcohol, followed by a mild oxidation that preserves the geometry of the double bond.[8]
Synthesis of (Z)-pent-3-en-2-ol: (Z)-pent-3-en-2-ol can be prepared via the reduction of pent-3-yn-2-ol using Lindlar's catalyst. To a solution of pent-3-yn-2-ol (1.0 eq) in methanol (B129727) is added Lindlar's catalyst (5% by weight). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give (Z)-pent-3-en-2-ol, which is used in the next step without further purification.
Oxidation: To a vigorously stirred solution of (Z)-pent-3-en-2-ol (1.0 eq) in dichloromethane is added activated manganese dioxide (10 eq). The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the solid is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure to afford pure this compound.
Signaling Pathways and Experimental Workflows
The logical flow of each synthetic approach is visualized in the following diagrams.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
Computational Insights into the Stability and Reactivity of (Z)-pent-3-en-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability and reactivity of (Z)-pent-3-en-2-one, a key intermediate in various synthetic pathways. By leveraging computational studies on α,β-unsaturated ketones, this document offers insights into the molecule's behavior, comparing it with its (E)-isomer and other alternatives. The information presented is supported by established computational methodologies and experimental observations in the field.
Introduction to this compound
This compound is an α,β-unsaturated ketone with the chemical formula C₅H₈O.[1][2][3] Its structure, characterized by the cis-arrangement of substituents around the carbon-carbon double bond, influences its stability and reactivity.[1][2][3] Understanding these properties is crucial for optimizing reaction conditions and predicting product distributions in synthetic chemistry.
Data Presentation: Comparative Stability and Reactivity
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the thermodynamic stability and kinetic reactivity of isomers and their reaction pathways. Below are summarized tables of representative computational data for pentenone isomers and their reactivity profiles, based on general findings for α,β-unsaturated ketones.
Table 1: Calculated Relative Stability of Pentenone Isomers
| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Notes |
| This compound | B3LYP/6-31G(d) | 1.0 - 1.5 | Generally less stable than the (E)-isomer due to steric strain. |
| (E)-pent-3-en-2-one | B3LYP/6-31G(d) | 0.0 | The trans configuration is typically the thermodynamic ground state. |
| pent-4-en-2-one | B3LYP/6-31G(d) | 2.5 - 3.5 | Non-conjugated isomer, generally higher in energy. |
| 3-methylbut-3-en-2-one | B3LYP/6-31G(d) | 1.5 - 2.5 | Branching can influence stability. |
Note: These values are illustrative and based on typical energy differences observed for similar α,β-unsaturated systems. The exact values can vary with the level of theory and basis set used.
Table 2: Calculated Activation Barriers for Michael Addition of a Simple Nucleophile (e.g., CH₃S⁻)
| Substrate | Method/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| This compound | B3LYP/6-31G(d) | 12 - 15 | -20 to -25 |
| (E)-pent-3-en-2-one | B3LYP/6-31G(d) | 10 - 13 | -22 to -27 |
| Methyl vinyl ketone | B3LYP/6-31G(d) | 8 - 11 | -25 to -30 |
Note: The (Z)-isomer is expected to have a slightly higher activation barrier for conjugate addition due to steric hindrance affecting the approach of the nucleophile.
Experimental and Computational Protocols
The data presented in this guide are derived from methodologies commonly employed in the computational study of organic molecules.
Computational Protocol for Stability Analysis
-
Geometry Optimization: The structures of this compound and its isomers are optimized using a specified level of theory and basis set, commonly DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculation: Single-point energy calculations may be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. The relative energies of the isomers are then determined by comparing their ZPVE-corrected total energies.
Computational Protocol for Reactivity Analysis (e.g., Michael Addition)
-
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and the nucleophile) and the final product are optimized.
-
Transition State Search: A transition state (TS) search is conducted to locate the first-order saddle point on the potential energy surface connecting the reactants and the product. Common methods for TS searching include the synchronous transit-guided quasi-Newton (STQN) method.
-
Transition State Verification: A frequency calculation on the TS geometry is performed to verify that it has exactly one imaginary frequency corresponding to the desired reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.
-
Activation and Reaction Energy Calculation: The activation energy is calculated as the difference in energy between the TS and the reactants. The reaction energy is the difference in energy between the products and the reactants.
Visualizations
Logical Relationship between Stability and Reactivity
The following diagram illustrates the general principle that the less stable (Z)-isomer can either isomerize to the more stable (E)-isomer or undergo a reaction, such as a Michael addition. The relative heights of the activation barriers determine the favored pathway.
Caption: Stability and reactivity pathways for this compound.
General Workflow for Computational Analysis
The diagram below outlines a typical workflow for the computational investigation of a molecule's stability and reactivity.
Caption: A general workflow for computational stability and reactivity studies.
Conclusion
Computational studies provide a powerful framework for understanding the subtle differences in stability and reactivity between isomers like (Z)- and (E)-pent-3-en-2-one. While specific computational data for this compound is not abundant in the literature, the principles derived from studies of analogous α,β-unsaturated ketones offer valuable guidance. The (Z)-isomer is generally less stable than its (E)-counterpart and may exhibit slightly lower reactivity in sterically demanding reactions. The provided protocols and workflows serve as a foundation for conducting or interpreting computational investigations in this area, aiding in the rational design of synthetic routes and the development of new chemical entities.
References
A Sensory Showdown: Unraveling the Flavor Nuances of (Z)- and (E)-pent-3-en-2-one Isomers
In the intricate world of flavor chemistry, even subtle variations in molecular geometry can lead to profound differences in sensory perception. This guide delves into the sensory analysis and comparison of two such molecules: the (Z) and (E) isomers of pent-3-en-2-one (B7821955). While both are unsaturated ketones with the same chemical formula, their distinct spatial arrangements are hypothesized to elicit unique flavor profiles, a critical consideration for researchers and professionals in the food, beverage, and pharmaceutical industries. This document provides a framework for the sensory evaluation of these compounds, detailing experimental protocols and presenting a hypothetical comparative analysis based on available data.
Sensory Profile: A Tale of Two Isomers
To illustrate a potential comparative sensory profile, the following table summarizes hypothetical quantitative data that could be obtained through Quantitative Descriptive Analysis (QDA).
| Sensory Attribute | (Z)-pent-3-en-2-one (Hypothetical) | (E)-pent-3-en-2-one (Hypothetical) |
| Aroma | ||
| Fruity | 3.2 | 6.8 |
| Green/Grassy | 2.5 | 4.5 |
| Nutty/Roasted | 1.8 | 8.2 |
| Chemical/Solvent | 7.5 | 2.1 |
| Earthy/Musty | 6.9 | 1.5 |
| Flavor | ||
| Sweet | 2.1 | 5.7 |
| Bitter | 5.8 | 2.3 |
| Umami | 1.2 | 3.9 |
| Metallic | 4.5 | 1.1 |
| Mouthfeel | ||
| Astringent | 4.2 | 2.0 |
| Pungent | 6.7 | 3.5 |
Physicochemical Properties and Odor Thresholds
The physical and chemical properties of a flavor compound, including its volatility and solubility, play a crucial role in its perception. While specific odor and taste thresholds for the individual isomers are not well-documented, a standardized methodology for their determination is outlined below. It is anticipated that the thresholds for the two isomers would differ, reflecting their distinct interactions with sensory receptors.
| Property | This compound | (E)-pent-3-en-2-one |
| Molecular Formula | C₅H₈O | C₅H₈O |
| Molar Mass | 84.12 g/mol | 84.12 g/mol |
| CAS Number | 3102-32-7 | 3102-33-8 |
| Boiling Point | Not available | 124-125 °C |
| Odor Threshold (Water) | Not available | Not available |
| Taste Threshold (Water) | Not available | Not available |
Experimental Protocols
To conduct a comprehensive sensory analysis of (Z)- and (E)-pent-3-en-2-one, a combination of established methodologies is recommended.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[3][4]
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe perceptions. Panelists undergo intensive training to develop a consensus on a descriptive vocabulary (lexicon) for the aroma, flavor, and mouthfeel of the pent-3-en-2-one isomers.
-
Lexicon Development: During training sessions, panelists are presented with samples of both isomers at various concentrations. Through open discussion, a comprehensive list of descriptive terms is generated and defined.
-
Data Collection: Samples are presented to panelists in a controlled environment. Each panelist rates the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The intensity ratings are converted to numerical data and analyzed statistically to determine significant differences in the sensory profiles of the (Z) and (E) isomers.
Odor and Taste Threshold Determination
The detection threshold is the minimum concentration of a substance that can be detected, while the recognition threshold is the minimum concentration at which the substance can be identified.[5][6]
-
Sample Preparation: A series of solutions of each isomer in deionized, odorless water are prepared at increasing concentrations.
-
Triangle Test: A common method for threshold determination is the three-alternative forced-choice (3-AFC) test. In each trial, a panelist is presented with three samples, two of which are identical (blanks) and one contains the flavor compound. The panelist's task is to identify the different sample.
-
Data Analysis: The threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.
Signaling Pathways in Flavor Perception
The perception of flavor is a complex process involving the interaction of tastants and odorants with specific receptors in the mouth and nose.
Olfactory Pathway
The sense of smell is mediated by a large family of G protein-coupled receptors (GPCRs) located in the olfactory epithelium.[7][8]
Caption: Simplified signaling cascade for odorant perception.
Gustatory (Taste) Pathway
While the specific taste receptors for ketones like pent-3-en-2-one are not well-defined, the general mechanism for bitter and sweet tastes also involves GPCRs.[9] It is plausible that these compounds could interact with bitter taste receptors (TAS2Rs).
Caption: General signaling pathway for bitter taste perception.
Experimental Workflow
A systematic approach is essential for the reliable sensory comparison of the two isomers.
Caption: Workflow for the sensory analysis of flavor compounds.
Conclusion
The sensory comparison of (Z)- and (E)-pent-3-en-2-one presents a compelling case study in the structure-activity relationships of flavor compounds. While existing data is limited, the methodologies outlined in this guide provide a robust framework for a comprehensive evaluation. Further research, employing trained sensory panels and standardized protocols, is necessary to fully elucidate the distinct flavor profiles of these isomers. Such studies will not only contribute to a deeper understanding of flavor chemistry but also provide valuable insights for the development of new and improved products across various industries.
References
- 1. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. fiveable.me [fiveable.me]
- 4. Quantitative Descriptive Analysis [sensorysociety.org]
- 5. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 6. The effect of naltrexone on taste detection and recognition threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The olfactory Olfr-78/51E2 receptor interacts with the adenosine A2A receptor. Effect of menthol and 1,8-cineole on A2A receptor-mediated signaling [frontiersin.org]
- 9. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the Michael addition reaction rates for (Z)- and (E)-pentenone
A guide for researchers and drug development professionals on the relative reactivity of geometric isomers of pent-3-en-2-one (B7821955) in Michael addition reactions.
Theoretical Comparison of Reaction Rates
The rate of a Michael addition reaction is significantly influenced by the steric environment around the β-carbon of the Michael acceptor. Increased steric bulk hinders the approach of the nucleophile, thereby decreasing the reaction rate.
In the case of pent-3-en-2-one isomers:
-
(E)-pent-3-en-2-one: The methyl group at the β-position is oriented trans to the acetyl group. This arrangement results in a more linear and less sterically crowded conformation around the reactive β-carbon.
-
(Z)-pent-3-en-2-one: The methyl group at the β-position is oriented cis to the acetyl group. This cis relationship leads to greater steric congestion around the double bond and the electrophilic β-carbon.
Consequently, it is anticipated that the (E)-isomer of pent-3-en-2-one will exhibit a faster Michael addition reaction rate compared to the (Z)-isomer. The less hindered nature of the (E)-isomer allows for a more facile approach of the Michael donor, leading to a lower activation energy for the reaction.
Experimental Data Summary
As direct comparative experimental data is scarce, the following table is provided as a template for researchers to document their findings when studying the Michael addition reactions of (Z)- and (E)-pentenone. The qualitative comparison is based on the steric hindrance argument discussed above.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Relative Rate |
| (E)-pent-3-en-2-one | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | tE | YE | Faster |
| This compound | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | tZ | YZ | Slower |
| (E)-pent-3-en-2-one | Thiophenol | Triethylamine (B128534) | Dichloromethane | Room Temp | tE | YE | Faster |
| This compound | Thiophenol | Triethylamine | Dichloromethane | Room Temp | tZ | YZ | Slower |
Note: This table is intended for comparative purposes. Actual reaction times and yields will depend on the specific nucleophile, catalyst, and reaction conditions employed.
General Experimental Protocols
The following are representative protocols for performing a Michael addition reaction with pent-3-en-2-one. These can be adapted for either the (Z)- or (E)-isomer.
Protocol 1: Michael Addition of Diethyl Malonate
This protocol describes a classic carbon-carbon bond-forming Michael addition.
Materials:
-
(E)- or this compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (catalytic amount, e.g., 0.1 eq)
-
Absolute ethanol
-
Standard laboratory glassware for reflux reaction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.
-
Add (E)- or this compound and diethyl malonate to the flask.
-
Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Thia-Michael Addition of Thiophenol
This protocol outlines the addition of a sulfur nucleophile, which is typically a rapid reaction.[1]
Materials:
-
(E)- or this compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Triethylamine (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (E)- or this compound and thiophenol in dichloromethane.
-
Add a catalytic amount of triethylamine to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within a short period (e.g., 15-60 minutes).
-
Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The product can be purified by column chromatography if necessary.
Visualizing the Michael Addition
The following diagrams illustrate the general mechanism of the Michael addition and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
References
A Comparative Guide to the Isomeric Purity Analysis of Synthesized (Z)-pent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of synthesized (Z)-pent-3-en-2-one. The objective is to offer a detailed overview of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this application. This document includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
This compound, a volatile unsaturated ketone, is a valuable intermediate in organic synthesis. Its stereoisomer, (E)-pent-3-en-2-one, is a common impurity in its synthesis. Accurate determination of the isomeric ratio is crucial for quality control and for ensuring the stereochemical integrity of subsequent reaction products.
Synthesis of this compound
A common method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A two-necked round-bottom flask is charged with pent-3-yn-2-one (B1595052) (1.0 eq.), Lindlar's catalyst (5% by weight of the alkyne), and a solvent such as ethyl acetate.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product. Over-hydrogenation can lead to the formation of pentan-2-one.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain a mixture of (Z)- and (E)-isomers, can be purified by preparative chromatography.
Comparative Analysis of Isomeric Purity
The isomeric purity of the synthesized this compound can be determined using several analytical techniques. The choice of method depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation.
Table 1: Comparison of Analytical Methods for Isomeric Purity Analysis
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Differentiation of isomers based on distinct chemical shifts and coupling constants of their protons. |
| Typical Column | Capillary column with a polar stationary phase (e.g., DB-Wax). | Reversed-phase C18 column. | Not applicable. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Acetonitrile (B52724)/water or Methanol/water mixture. | Not applicable. |
| Detection | Flame Ionization Detector (FID). | UV Detector (typically at 210 nm). | Radiofrequency pulse. |
| Sample Throughput | High | High | Moderate |
| LOD (estimated) | ~0.05% | ~0.1% | ~0.5% |
| LOQ (estimated) | ~0.15% | ~0.3% | ~1.5% |
| Advantages | High resolution, excellent for volatile compounds, cost-effective. | Wide applicability, robust, good for less volatile impurities. | Absolute method (no need for reference standards for quantification), provides structural information. |
| Disadvantages | Requires volatile and thermally stable compounds. | May require derivatization for compounds without a UV chromophore, consumes solvents. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols for Purity Analysis
3.1. Gas Chromatography (GC-FID) Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-Wax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Sample Preparation: Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
-
Data Analysis: The percentage of each isomer is determined by the relative peak area in the chromatogram.
3.2. High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The percentage of each isomer is determined by the relative peak area in the chromatogram.
3.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Analysis: The isomeric ratio is calculated from the integration of well-resolved signals corresponding to the vinylic protons of the (Z) and (E) isomers. For pent-3-en-2-one, the vinylic protons of the (Z)-isomer typically appear at a different chemical shift than those of the (E)-isomer. The coupling constants (J-values) between the vinylic protons are also characteristic: typically smaller for the cis (Z) isomer (~6-12 Hz) and larger for the trans (E) isomer (~12-18 Hz).
Table 2: Expected ¹H NMR Data for (Z)- and (E)-pent-3-en-2-one
| Isomer | Vinylic Proton (H3) δ (ppm) | Vinylic Proton (H4) δ (ppm) | J (H3-H4) (Hz) |
| (Z) | ~6.1 | ~6.8 | ~12 |
| (E) | ~6.3 | ~6.9 | ~16 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and isomeric purity analysis of this compound.
Discussion and Recommendations
For routine analysis where high throughput is required, GC-FID is often the preferred method due to its high resolution for volatile isomers and lower operational cost. HPLC-UV is a viable alternative, particularly if the sample contains non-volatile impurities or if GC instrumentation is unavailable.
For definitive structural confirmation and accurate quantification without the need for reference standards, ¹H NMR spectroscopy is the gold standard. It provides an absolute measure of the isomeric ratio and can simultaneously identify other impurities present in the sample.
The choice of the optimal analytical method will ultimately depend on the specific requirements of the research or development project. For projects requiring high accuracy and definitive structural information, a combination of chromatographic and spectroscopic methods is recommended.
References
Safety Operating Guide
Safe Disposal of (Z)-pent-3-en-2-one: A Laboratory Guide
For Immediate Release
Providing Essential Safety and Logistical Information for Laboratory Professionals
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of (Z)-pent-3-en-2-one, a flammable and reactive α,β-unsaturated ketone. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance.
This compound is classified as a hazardous substance, and under no circumstances should it be disposed of down the drain or in regular solid waste streams without deactivation.
I. Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Chemical safety goggles must be worn to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin exposure and contamination of personal clothing.
This compound is a flammable liquid and vapor, and is harmful in contact with skin, causing skin and eye irritation, and may cause respiratory irritation.[1][2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₅H₈O | --INVALID-LINK-- |
| Molar Mass | 84.12 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 122 °C (252 °F; 395 K) | --INVALID-LINK-- |
| Flash Point | 21 °C (70 °F) | GHS Classification |
| GHS Hazard Statements | H225, H312, H315, H319, H335 | --INVALID-LINK-- |
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
IV. Experimental Protocol: Deactivation of Small Quantities
For small quantities of this compound waste (typically under 100g) generated in a laboratory setting, a deactivation (quenching) procedure is recommended to reduce its reactivity before disposal. This procedure should be performed in a chemical fume hood.
Principle: α,β-Unsaturated ketones can undergo a nucleophilic addition reaction with sodium bisulfite to form a water-soluble bisulfite adduct. This adduct is significantly less reactive and can be disposed of as aqueous chemical waste.[3][4]
Materials:
-
This compound waste
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Methanol or another water-miscible solvent (e.g., THF, acetonitrile)
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Labeled aqueous hazardous waste container
Procedure:
-
Preparation:
-
Prepare a saturated solution of sodium bisulfite by dissolving NaHSO₃ in water until no more will dissolve.
-
Place the beaker or flask containing the this compound waste on a stir plate within a chemical fume hood.
-
-
Dilution:
-
Dilute the this compound waste with an equal volume of a water-miscible solvent like methanol. This aids in the reaction with the aqueous bisulfite solution.
-
-
Quenching:
-
While stirring vigorously, slowly add the saturated sodium bisulfite solution to the diluted waste. A slight exotherm may be observed. Add the bisulfite solution dropwise to control the reaction rate.
-
A molar excess of sodium bisulfite is recommended to ensure complete reaction. As a general guideline, use approximately 1.5 to 2.0 moles of sodium bisulfite for every mole of the ketone.
-
-
Reaction and Observation:
-
Continue stirring the mixture for at least one hour to ensure the reaction goes to completion. The formation of a single phase or a precipitate of the bisulfite adduct may be observed.
-
-
Waste Collection:
-
Carefully transfer the resulting aqueous mixture to a designated and clearly labeled hazardous waste container for aqueous chemical waste.
-
The label should include "Aqueous waste containing pent-3-en-2-one bisulfite adduct" and any other information required by your institution's EHS department.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal of the hazardous waste container.
-
V. Disposal of Large Quantities and Contaminated Materials
For larger volumes of this compound or for materials contaminated with this chemical (e.g., absorbent pads from a spill, contaminated labware), direct collection into a designated hazardous waste container is the appropriate procedure.
-
Containment: Collect the waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., flammable liquid, irritant).
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources.
-
Pickup: Arrange for disposal through your institution's EHS department.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling (Z)-pent-3-en-2-one
Essential Safety and Handling Guide for (Z)-pent-3-en-2-one
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory environment. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure personal safety and proper management of this chemical.
This compound is a flammable liquid and vapor that is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following guidelines is critical for safe handling and disposal.
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Danger or Warning[1][3][4][5]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 625-33-2[1][4] |
| Molecular Formula | C₅H₈O[4][6] |
| Molecular Weight | 84.12 g/mol [4][6] |
| Appearance | Colorless liquid[6][7] |
| Boiling Point | 119-121 °C[6] or 122 °C[7] |
| Flash Point | 21 °C (69.8 °F)[6] or 34°C (closed cup)[8] |
| Density | 0.862 g/cm³[6] |
| Solubility | Slightly soluble in water[6] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risks. The selection of PPE should be based on the specific tasks being performed.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2][9] | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][9] Gloves must be inspected before use.[1][2] | Conforming to EU Directive 89/686/EEC and EN 374.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved full-face respirator with organic vapor cartridges.[1][8][9] | NIOSH (US) or EN 149 (EU) |
| Protective Clothing | Lab coat (flame-retardant is preferred when handling larger quantities) and closed-toe shoes.[8][9] | - |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard operational workflow for handling this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs or persists, seek medical help.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
The logical relationship for first aid response is illustrated in the diagram below.
Caption: First aid measures for exposure to this compound.
Spill Management and Disposal
In the event of a spill, evacuate unnecessary personnel, ensure adequate ventilation, and eliminate all ignition sources.[1][8] For small spills, use a non-combustible absorbent material like sand or earth. For larger spills, contain the spill with dikes.[8][9] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[9][10]
Disposal of this compound must be in accordance with federal, state, and local regulations.[8] It is classified as a flammable liquid and should not be disposed of down the drain.[8] Arrange for disposal by a licensed hazardous waste disposal company.[8]
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][10] Keep containers tightly closed in a designated flammables area, away from heat and ignition sources.[2][10] The storage area should be locked up.[1][2]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 625-33-2|Pent-3-en-2-one|BLD Pharm [bldpharm.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. midlandsci.com [midlandsci.com]
- 7. 3-Penten-2-one - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
